Product packaging for 1,3-PBIT dihydrobromide(Cat. No.:)

1,3-PBIT dihydrobromide

Cat. No.: B1663030
M. Wt: 444.3 g/mol
InChI Key: WCXGFTJSDASEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-PBIT is a potent inhibitor of iNOS with a Ki of 47 nM compared to Ki values for eNOS and nNOS are 9 and 0.25 µM, respectively, for the purified human enzymes. Its inhibition in whole cells is greatly diminished, presumably to poor membrane permeability.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20Br2N4S2 B1663030 1,3-PBIT dihydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFTJSDASEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-PBIT dihydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of 1,3-PBIT Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of its role in relevant signaling pathways.

Core Mechanism of Action: Selective Inhibition of iNOS

This compound functions as a competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1] Overexpression or dysregulation of iNOS can lead to excessive NO production, contributing to tissue damage in various disease states.[1]

The selectivity of 1,3-PBIT for iNOS over the other isoforms is a key feature of its pharmacological profile. This selectivity is crucial for therapeutic applications, as it allows for the targeted inhibition of pathological NO production without interfering with the essential physiological functions of nNOS and eNOS.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantified using purified human enzymes. The inhibition constant (Ki) values demonstrate its high affinity for iNOS compared to eNOS and nNOS.

Enzyme IsoformInhibition Constant (Ki)
iNOS 47 nM[2][3][][5]
eNOS 9 µM[2][3][][5]
nNOS 0.25 µM[2][3][][5]

It is important to note that while potent against the purified enzyme, the inhibitory effect of 1,3-PBIT is significantly reduced in whole-cell assays, which is thought to be due to poor membrane permeability.[2][3][][5]

Signaling Pathway of iNOS Inhibition

The primary mechanism of this compound involves the direct inhibition of the iNOS enzyme, thereby blocking the synthesis of nitric oxide. This intervention prevents the downstream effects of excessive NO, which can include cytotoxicity and inflammation.

iNOS_Inhibition_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cell Target Cell (e.g., Macrophage) Cytokines Cytokines iNOS_Gene iNOS Gene Transcription Cytokines->iNOS_Gene LPS LPS LPS->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein iNOS_Enzyme Active iNOS Enzyme iNOS_Protein->iNOS_Enzyme NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Downstream_Effects Inflammatory Response Cytotoxicity NO_Production->Downstream_Effects Leads to PBIT This compound PBIT->iNOS_Enzyme Inhibits

Caption: Signaling pathway illustrating the inhibition of iNOS by this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of this compound on iNOS.

In Vitro iNOS Inhibition Assay (Enzyme Activity)

This protocol outlines the measurement of iNOS activity by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

  • Purified recombinant human iNOS

  • L-[³H]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • FAD

  • FMN

  • This compound stock solution

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Dowex AG 50WX-8 resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, FAD, and FMN.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified iNOS and L-[³H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]arginine from L-[³H]citrulline.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50/Ki value.

in_vitro_workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Cofactors) Start->Prepare_Mixture Add_PBIT Add this compound Prepare_Mixture->Add_PBIT Initiate_Reaction Add iNOS and L-[3H]arginine Add_PBIT->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Separate Separate with Dowex Resin Stop_Reaction->Separate Quantify Quantify L-[3H]citrulline (Scintillation Counting) Separate->Quantify Analyze Calculate % Inhibition and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro iNOS inhibition assay.

Cellular Nitrite Assay (Whole-Cell Activity)

This protocol measures the accumulation of nitrite, a stable oxidation product of NO, in the supernatant of cultured cells.

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound stock solution

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard curve

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound.

  • Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

  • Incubate for a period sufficient for NO production (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and the sodium nitrite standards.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of iNOS in various biological and pathological processes. Its high potency and selectivity for iNOS make it a preferred inhibitor for in vitro studies. However, its limited cell permeability should be taken into consideration when designing and interpreting data from cellular assays. Future research may focus on developing derivatives of 1,3-PBIT with improved cellular uptake to enhance its therapeutic potential.

References

1,3-PBIT Dihydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Abstract

1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, mechanism of action, and experimental applications. The guide includes a summary of its inhibitory activity, a plausible experimental protocol for assessing its function, and a visualization of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a small molecule belonging to the isothiourea class of compounds. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromidePubChem
Molecular Formula C₁₂H₂₀Br₂N₄S₂PubChem
Molecular Weight 444.25 g/mol PubChem
CAS Number 200716-66-1InvivoChem[1]
Appearance Crystalline SolidBOC Sciences
Hydrogen Bond Donor Count 6InvivoChem[1]
Hydrogen Bond Acceptor Count 4InvivoChem[1]
Rotatable Bond Count 8InvivoChem[1]

Mechanism of Action and Biological Activity

1,3-PBIT is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). 1,3-PBIT exhibits high selectivity for the iNOS isoform.[2][3]

Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. By selectively inhibiting iNOS, 1,3-PBIT can mitigate the detrimental effects of excessive NO production without interfering with the essential physiological functions of nNOS and eNOS, such as neurotransmission and blood pressure regulation.[4]

Inhibitory Activity

The inhibitory potency of 1,3-PBIT against the different human NOS isoforms has been determined in studies with purified enzymes. The key quantitative data are presented in the table below.

ParameteriNOS (human)nNOS (human)eNOS (human)Selectivity (iNOS vs. eNOS)Source
Ki 47 nM0.25 µM9 µM~190-foldAPExBIO[2]
IC₅₀ 150 µM (in DLD-1 cells)---APExBIO[2]

Note: The significantly higher IC₅₀ value in whole cells is presumed to be due to poor membrane permeability.[2][5]

Signaling Pathway

1,3-PBIT exerts its biological effects by inhibiting the production of nitric oxide (NO) by iNOS. This intervention has downstream consequences on various signaling pathways. The diagram below illustrates the position of 1,3-PBIT in the iNOS signaling cascade.

iNOS_Signaling_Pathway cluster_induction iNOS Induction cluster_activity iNOS Activity & Inhibition cluster_downstream Downstream Effects LPS LPS / Cytokines Receptor Cell Surface Receptors LPS->Receptor NFkB NF-κB Pathway Receptor->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein iNOS_active Active iNOS Dimer iNOS_protein->iNOS_active NO_Citrulline NO + L-Citrulline iNOS_active->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_active sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates PBIT 1,3-PBIT PBIT->iNOS_active Inhibits cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Inflammation Inflammation Vasodilation Cytotoxicity PKG->Inflammation

Caption: Signaling pathway of iNOS inhibition by 1,3-PBIT.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

Objective: To determine the in vitro inhibitory effect of this compound on purified iNOS enzyme activity.

Materials:

  • Purified recombinant human iNOS enzyme

  • This compound

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (cofactor)

  • FAD and FMN (cofactors)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the 1,3-PBIT stock solution to obtain a range of test concentrations.

    • Prepare a reaction mixture containing the iNOS enzyme, L-arginine, and all necessary cofactors in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add a fixed volume of the iNOS reaction mixture.

    • Add the various concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known iNOS inhibitor).

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Nitrite Detection (Griess Reaction):

    • Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development. The nitrite produced by iNOS will react with the Griess reagent to form a colored azo compound.

  • Data Analysis:

    • Measure the absorbance of each well at ~540 nm using a microplate reader.

    • Generate a standard curve using the nitrite standard solution.

    • Calculate the concentration of nitrite produced in each well from the standard curve.

    • Determine the percentage of iNOS inhibition for each concentration of 1,3-PBIT.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

The workflow for screening iNOS inhibitors like 1,3-PBIT is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactors) add_reagents Add Reaction Mix to 96-well Plate prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of 1,3-PBIT add_inhibitor Add 1,3-PBIT Dilutions and Controls prep_inhibitor->add_inhibitor add_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add NADPH) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_griess Add Griess Reagent incubate->add_griess incubate_rt Incubate at RT add_griess->incubate_rt read_absorbance Measure Absorbance at 540 nm incubate_rt->read_absorbance std_curve Generate Nitrite Standard Curve read_absorbance->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Experimental workflow for iNOS inhibitor screening.

Synthesis

Conclusion

This compound is a valuable research tool for studying the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a preferred inhibitor in many experimental settings. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this compound into their studies.

References

An In-depth Technical Guide to 1,3-PBIT Dihydrobromide: A Potent and Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

1,3-PBIT dihydrobromide, chemically known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. Its ability to preferentially target iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable research tool for investigating the physiological and pathological roles of iNOS. This selectivity is crucial for dissecting the specific contributions of iNOS in various inflammatory and disease models, without the confounding effects of inhibiting the constitutive NOS isoforms that are vital for normal physiological functions like blood pressure regulation and neurotransmission.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterSpeciesIsoformValueReference
Ki HumaniNOS47 nM[1]
HumaneNOS9,000 nM (9 µM)[1]
HumannNOS250 nM (0.25 µM)[1]
Selectivity HumaniNOS vs. eNOS~191-fold[1]
HumaniNOS vs. nNOS~5.3-fold[1]

Mechanism of Action and Signaling Pathway

1,3-PBIT is a competitive inhibitor of iNOS, meaning it competes with the enzyme's natural substrate, L-arginine, for binding to the active site. By occupying the active site, 1,3-PBIT prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key event in the pathophysiology of various inflammatory conditions and septic shock. By inhibiting iNOS, 1,3-PBIT effectively reduces the excessive production of NO in inflammatory settings.

The induction of iNOS is typically triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS). These inflammatory stimuli activate intracellular signaling cascades, primarily the NF-κB pathway, leading to the transcription and translation of the iNOS gene. Once expressed, iNOS produces large, sustained amounts of NO. 1,3-PBIT acts downstream of iNOS expression by directly inhibiting the enzymatic activity.

iNOS_Inhibition_by_1_3_PBIT cluster_intracellular_signaling Intracellular Signaling cluster_enzymatic_reaction Enzymatic Reaction LPS LPS / Cytokines (e.g., TNF-α, IL-1β) NFkB NF-κB Pathway Activation LPS->NFkB iNOS_mRNA iNOS mRNA Transcription NFkB->iNOS_mRNA iNOS_protein iNOS Protein Translation iNOS_mRNA->iNOS_protein iNOS_enzyme iNOS Enzyme iNOS_protein->iNOS_enzyme Forms active enzyme L_Arginine L-Arginine L_Arginine->iNOS_enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_enzyme->NO_Citrulline Catalyzes PBIT 1,3-PBIT PBIT->iNOS_enzyme Inhibits NOS_Activity_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, NADPH, BH4, Enzyme) start->prepare_mix add_inhibitor Add 1,3-PBIT (Varying Concentrations) prepare_mix->add_inhibitor add_substrate Add L-[3H]arginine (Initiate Reaction) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Buffer incubate->stop_reaction separation Separate on Dowex Column stop_reaction->separation quantify Quantify [3H]citrulline (Scintillation Counting) separation->quantify calculate Calculate Ki quantify->calculate end End calculate->end

References

1,3-PBIT Dihydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism as a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-PBIT dihydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document details its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Overview

This compound, chemically known as S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, was identified as a potent and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Its discovery was a significant step in the development of selective inhibitors targeting different NOS isoforms, which is crucial for therapeutic applications due to the distinct physiological roles of each isoform.

The seminal work by Garvey and colleagues in 1994 introduced a series of bisisothioureas, among which 1,3-PBIT stood out for its remarkable selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is critical, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound against the three purified human nitric oxide synthase isoforms are summarized in the table below. The data is derived from the foundational study by Garvey et al. (1994).

Enzyme IsoformKi (nM)Selectivity (fold vs. iNOS)
Human iNOS 471
Human eNOS 9000191
Human nNOS 2505.3

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is based on the likely synthetic route for bisisothiourea compounds as described in the chemical literature.

Experimental Protocol: Synthesis of S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide

Materials:

  • 1,3-Bis(2-bromoethyl)benzene

  • Thiourea

  • Ethanol

  • Hydrobromic acid (48%)

Procedure:

  • Step 1: Formation of the Isothiouronium Salt. A solution of 1,3-bis(2-bromoethyl)benzene in ethanol is prepared. To this solution, a molar excess of thiourea (typically 2.2 equivalents) is added.

  • Step 2: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours) to ensure the complete formation of the bisisothiouronium salt. The progress of the reaction can be monitored by thin-layer chromatography.

  • Step 3: Crystallization and Isolation. After the reaction is complete, the mixture is allowed to cool to room temperature. The product, S,S'-(1,3-phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, will precipitate out of the solution.

  • Step 4: Purification. The crude product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Step 5: Characterization. The final product is dried under vacuum and its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. By competing with the natural substrate, L-arginine, it prevents the synthesis of nitric oxide (NO). The overproduction of NO by iNOS is implicated in various inflammatory diseases and septic shock, making its selective inhibition a key therapeutic strategy.

The signaling pathway leading to the expression and activation of iNOS is complex and typically initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., IFN-γ, TNF-α) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 JAK JAK Cytokine_Receptor->JAK TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_n STAT1 STAT1->STAT1_n dimerization & translocation L_Arginine L-Arginine iNOS_protein iNOS Protein L_Arginine->iNOS_protein substrate NO Nitric Oxide (NO) iNOS_protein->NO produces PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_protein inhibits iNOS_Gene iNOS Gene NFkB_n->iNOS_Gene transcription STAT1_n->iNOS_Gene transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_mRNA->iNOS_protein translation

Caption: iNOS Signaling Pathway and Inhibition by 1,3-PBIT.

Experimental Protocols

Protocol for Determination of Inhibitory Potency (Ki)

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for iNOS.

Materials:

  • Purified human iNOS, eNOS, and nNOS enzymes

  • L-[14C]-arginine (radiolabeled substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for eNOS and nNOS)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Prepare solutions of purified iNOS, eNOS, and nNOS in the reaction buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

  • Reaction Setup: In separate microcentrifuge tubes, combine the reaction buffer, cofactors, and a fixed concentration of L-[14C]-arginine. For eNOS and nNOS assays, also include calmodulin and Ca2+.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Add the respective NOS enzyme to each tube to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]-arginine.

  • Separation of Product: Centrifuge the tubes to pellet the resin. The supernatant will contain the L-[14C]-citrulline product.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of reaction (formation of L-[14C]-citrulline) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.

Experimental Workflow for Screening iNOS Inhibitors

The following diagram illustrates a typical workflow for the discovery and characterization of novel iNOS inhibitors, a process for which this compound serves as a model compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Primary_Assay Primary in vitro Assay (iNOS Inhibition) Hit_ID->Primary_Assay Selectivity_Assay Selectivity Profiling (eNOS, nNOS Inhibition) Primary_Assay->Selectivity_Assay Ki_Determination Ki Determination (Mechanism of Inhibition) Selectivity_Assay->Ki_Determination Cell_Based_Assay Cell-Based Assays (e.g., LPS-stimulated macrophages) Ki_Determination->Cell_Based_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., Endotoxemia) Cell_Based_Assay->In_Vivo_Models Tox_PK Toxicology and Pharmacokinetics In_Vivo_Models->Tox_PK Lead_Opt Lead Optimization Tox_PK->Lead_Opt

Caption: Workflow for iNOS Inhibitor Discovery and Development.

Conclusion

This compound remains a cornerstone in the study of nitric oxide synthase inhibition. Its high potency and selectivity for iNOS make it an invaluable research tool for elucidating the roles of iNOS in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of selective enzyme inhibition for therapeutic benefit.

1,3-PBIT Dihydrobromide: A Technical Guide to its Binding Affinity for Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 1,3-PBIT dihydrobromide for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity

This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). Its binding affinity is significantly higher for iNOS compared to the other major NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS), highlighting its selectivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, where a lower Ki value indicates a stronger binding.

CompoundTarget EnzymeInhibition Constant (Ki)
1,3-PBITHuman iNOS47 nM
1,3-PBITHuman eNOS9 µM (9000 nM)
1,3-PBITHuman nNOS0.25 µM (250 nM)

Note: It has been observed that the inhibitory effect of 1,3-PBIT in whole-cell assays is less pronounced, which is thought to be due to limited permeability across the cell membrane.

Experimental Protocols

The determination of the binding affinity of 1,3-PBIT for iNOS typically involves enzymatic assays that measure the production of nitric oxide (NO) or the conversion of the substrate L-arginine to L-citrulline. Below are detailed methodologies for two common approaches.

L-Arginine to L-Citrulline Conversion Assay

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified recombinant human iNOS

  • L-[³H]arginine

  • This compound (or other inhibitor)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (H4B)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Dowex AG 50W-X8 resin (sodium form)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, and tetrahydrobiopterin.

  • Inhibitor Incubation: In a series of microcentrifuge tubes, add increasing concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add purified iNOS to each tube and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-[³H]arginine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 1,3-PBIT. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine) and its Michaelis-Menten constant (Km) for iNOS.

Griess Assay for Nitric Oxide Quantification

This colorimetric assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in the supernatant of cells that express iNOS.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound

  • Cell culture medium

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Cell Culture and iNOS Induction: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere. Induce the expression of iNOS by treating the cells with LPS and IFN-γ for a specified time (e.g., 18-24 hours).

  • Inhibitor Treatment: After the induction period, treat the cells with various concentrations of this compound. Include a positive control (induced cells without inhibitor) and a negative control (uninduced cells).

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of the Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 value of 1,3-PBIT and subsequently the Ki value as described in the previous method.

Signaling Pathways and Experimental Workflows

Visual representations of the iNOS activation pathway and a generalized experimental workflow for determining inhibitor binding affinity are provided below using Graphviz (DOT language).

iNOS_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Citrulline_NO L-Citrulline + NO iNOS_protein->Citrulline_NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein PBIT 1,3-PBIT PBIT->iNOS_protein Inhibits iNOS_gene iNOS Gene NFkappaB_nucleus->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA Transcription

Caption: iNOS activation pathway initiated by LPS.

Ki_Determination_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents setup_reactions Set up Reactions with Varying Inhibitor Concentrations prepare_reagents->setup_reactions incubate Incubate at 37°C setup_reactions->incubate measure_activity Measure Enzymatic Activity (e.g., Citrulline formation or NO production) incubate->measure_activity data_analysis Data Analysis measure_activity->data_analysis calculate_ic50 Calculate IC50 data_analysis->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End calculate_ki->end

Caption: Experimental workflow for Ki determination.

A Technical Guide to 1,3-PBIT Dihydrobromide for Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from neurotransmission and vascular homeostasis to inflammation and host defense. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to immunological stimuli, such as endotoxins and pro-inflammatory cytokines, leading to the production of large, sustained amounts of NO. This high-output NO production by iNOS is a critical component of the innate immune response but can also contribute to tissue damage in chronic inflammatory conditions and septic shock.

The distinct roles of the NOS isoforms have made the development of isoform-selective inhibitors a key objective in pharmacology. Selective inhibition of iNOS is a promising therapeutic strategy for a variety of inflammatory disorders, as it may mitigate the detrimental effects of excessive NO production without interfering with the essential physiological functions of nNOS and eNOS.

This technical guide provides an in-depth overview of 1,3-Phenylenebis(1,2-ethanediyl)bisisothiourea dihydrobromide (1,3-PBIT), a potent and selective inhibitor of iNOS. We will delve into its mechanism of action, pharmacological properties, and its application in nitric oxide research, providing detailed experimental protocols and data to facilitate its use in a laboratory setting.

1,3-PBIT Dihydrobromide: A Profile

1,3-PBIT is a small molecule inhibitor that demonstrates significant selectivity for the inducible isoform of nitric oxide synthase. Its chemical structure and properties are summarized below.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Molecular Formula C₁₂H₂₀Br₂N₄S₂
Molecular Weight 444.3 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Mechanism of Action and Selectivity

1,3-PBIT acts as a competitive inhibitor at the L-arginine binding site of iNOS. The isothiourea moieties of the molecule mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme and prevent the conversion of L-arginine to L-citrulline and nitric oxide.

A key feature of 1,3-PBIT is its selectivity for iNOS over the constitutive isoforms, nNOS and eNOS. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent.

Inhibitory Potency and Selectivity of this compound

NOS IsoformKᵢ (nM)[1][2]Selectivity Ratio (vs. iNOS)
iNOS (human) 47[1][2]1
nNOS (human) 250[1]~5.3
eNOS (human) 9000[1][2]~191

Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

The data clearly indicates that 1,3-PBIT is a potent inhibitor of iNOS with significantly lower affinity for nNOS and eNOS, demonstrating a 191-fold selectivity for iNOS over eNOS.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1,3-PBIT to study iNOS activity and its inhibition.

In Vitro iNOS Inhibition Assay (Purified Enzyme)

This protocol describes how to determine the inhibitory potency (IC₅₀) of 1,3-PBIT against purified iNOS enzyme.

Materials:

  • Purified recombinant iNOS enzyme

  • This compound

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • Griess Reagent System (for NO detection) or [³H]-L-arginine (for citrulline assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve 1,3-PBIT in assay buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a reaction mixture containing L-arginine, NADPH, calmodulin, and BH₄ in the assay buffer.

  • Enzyme Inhibition:

    • In a 96-well plate, add a fixed amount of purified iNOS enzyme to each well.

    • Add varying concentrations of 1,3-PBIT to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the reaction mixture to each well.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantify NO Production:

    • Griess Assay: Measure the accumulation of nitrite, a stable oxidation product of NO.

      • Add Griess reagents A and B to each well according to the manufacturer's instructions.

      • Incubate for 15-30 minutes at room temperature.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Citrulline Assay: If using [³H]-L-arginine, measure the formation of [³H]-L-citrulline.

      • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

      • Separate [³H]-L-citrulline from unreacted [³H]-L-arginine using cation exchange resin.

      • Quantify the radioactivity of the eluted [³H]-L-citrulline using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each concentration of 1,3-PBIT compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular iNOS Inhibition Assay in DLD-1 Cells

This protocol details the methodology for assessing the inhibitory effect of 1,3-PBIT on iNOS activity in a human colorectal adenocarcinoma cell line, DLD-1.

Materials:

  • DLD-1 cells (ATCC® CCL-221™)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Cytokine cocktail for iNOS induction (e.g., human IFN-γ, IL-1β, and TNF-α)

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture DLD-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • iNOS Induction and Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing the cytokine cocktail to induce iNOS expression.

    • Simultaneously, treat the cells with various concentrations of 1,3-PBIT. Include a positive control (cytokine stimulation without inhibitor) and a negative control (no stimulation, no inhibitor).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for iNOS expression and NO production.

  • Measurement of Nitrite Production:

    • Collect the cell culture supernatant from each well.

    • Perform the Griess assay on the supernatants as described in the in vitro protocol to quantify nitrite levels.

  • Data Analysis:

    • Calculate the percentage of inhibition of nitrite production at each 1,3-PBIT concentration relative to the cytokine-stimulated control.

    • Determine the IC₅₀ value as described previously.

In Vivo iNOS Inhibition in a Rat Model of Endotoxemia

This protocol outlines an in vivo experiment to evaluate the efficacy of 1,3-PBIT in a lipopolysaccharide (LPS)-induced endotoxemia model in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Catheters for blood pressure measurement

  • Blood collection tubes

  • Griess Reagent System

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize rats to the laboratory conditions for at least one week.

    • On the day of the experiment, anesthetize the rats.

    • Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.

  • Induction of Endotoxemia:

    • Administer LPS (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection to induce a systemic inflammatory response and iNOS expression.

  • Treatment with 1,3-PBIT:

    • Administer 1,3-PBIT (e.g., 10 mg/kg, i.p.) at a specified time point relative to the LPS challenge (e.g., 1 hour after). A vehicle control group should also be included.

  • Monitoring and Sample Collection:

    • Continuously monitor mean arterial pressure (MAP) for several hours.

    • At the end of the experiment, collect blood samples via cardiac puncture.

  • Measurement of Plasma Nitrite/Nitrate:

    • Centrifuge the blood to obtain plasma.

    • Deproteinate the plasma samples.

    • Measure the total nitrite and nitrate levels in the plasma using the Griess assay, which may require a nitrate reductase step to convert nitrate to nitrite.

  • Data Analysis:

    • Compare the changes in MAP and plasma nitrite/nitrate levels between the LPS-treated group and the group treated with LPS and 1,3-PBIT.

    • Use appropriate statistical tests to determine the significance of the effects.

Signaling Pathways and Visualization

The induction of iNOS is a complex process involving multiple signaling pathways, primarily triggered by inflammatory stimuli. Understanding these pathways is crucial for contextualizing the action of iNOS inhibitors like 1,3-PBIT.

iNOS Induction Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS protein. Pro-inflammatory cytokines like TNF-α and IL-1β can also activate this pathway, often synergizing with LPS to enhance iNOS expression.

iNOS_Induction_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS catalysis PBIT 1,3-PBIT PBIT->iNOS_protein Inhibits Experimental_Workflow start Start: Compound Library in_vitro_screen Primary Screen: In Vitro iNOS Inhibition Assay (Purified Enzyme) start->in_vitro_screen ic50_determination IC₅₀ Determination in_vitro_screen->ic50_determination Active Compounds selectivity_assay Selectivity Profiling: nNOS and eNOS Inhibition Assays ic50_determination->selectivity_assay cellular_assay Secondary Screen: Cell-Based iNOS Inhibition Assay (e.g., DLD-1, RAW 264.7) selectivity_assay->cellular_assay Selective Compounds in_vivo_model In Vivo Efficacy: Rodent Model of Endotoxemia (LPS) cellular_assay->in_vivo_model Potent Compounds pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vivo_model->pk_pd_studies Efficacious Compounds lead_optimization Lead Optimization pk_pd_studies->lead_optimization end Candidate Drug lead_optimization->end

References

The Role of 1,3-PBIT Dihydrobromide in Inflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a complex biological response implicated in a vast array of pathologies, from autoimmune disorders to neurodegenerative diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes. The inducible isoform, iNOS (or NOS-2), is of particular interest in inflammatory conditions due to its capacity to produce large, sustained amounts of NO upon stimulation by pro-inflammatory signals. 1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, has emerged as a potent and highly selective inhibitor of iNOS. This technical guide provides an in-depth overview of the role of this compound in inflammation studies, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data to support its use as a valuable tool in inflammation research and drug development.

Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase

This compound exerts its anti-inflammatory potential through the potent and selective inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] Unlike the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), which play crucial physiological roles, iNOS is primarily expressed in response to inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[3][4] Once expressed, iNOS produces high concentrations of nitric oxide, which can contribute to tissue damage and perpetuate the inflammatory response.

The selectivity of 1,3-PBIT for iNOS over the constitutive isoforms is a critical attribute, as non-selective NOS inhibition can lead to undesirable side effects. 1,3-PBIT has been shown to be approximately 190-fold more selective for iNOS versus eNOS.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound as an iNOS inhibitor has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Constants (Ki) of this compound for Human NOS Isoforms

NOS IsoformKi ValueReference
Inducible NOS (iNOS)47 nM[1][2]
Endothelial NOS (eNOS)9 µM[1][2]
Neuronal NOS (nNOS)0.25 µM[1][2]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

Cell LineAssay ConditionsIC50 ValueReference
DLD-1 (Human Colon Adenocarcinoma)Inhibition of human iNOS in whole cells150 µM[1]

Note: The higher IC50 value in whole cells compared to the Ki value with the purified enzyme is presumed to be due to poor membrane permeability.[1][2]

Signaling Pathways in Inflammation Modulated by this compound

The primary signaling pathway influenced by 1,3-PBIT is the one governed by iNOS and its product, nitric oxide. In an inflammatory context, the expression of the iNOS gene is predominantly regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).

The iNOS/NF-κB Signaling Pathway:

  • Inflammatory Stimulus: Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), initiate the signaling cascade.[3][4]

  • NF-κB Activation: These stimuli lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.[5][6]

  • iNOS Gene Transcription: In the nucleus, NF-κB binds to specific promoter regions of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.[5][6]

  • Nitric Oxide Production: The newly synthesized iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and a high output of nitric oxide (NO).

  • Inflammatory Response: This surge in NO contributes to various aspects of the inflammatory response, including vasodilation, and can also lead to oxidative stress and cytotoxicity. Furthermore, NO can modulate the function of other inflammatory proteins and enzymes.

By inhibiting iNOS, this compound directly blocks the production of nitric oxide, thereby attenuating the downstream inflammatory effects mediated by this molecule.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Releases NFkappaB_nuc NF-κB NFkappaB_active->NFkappaB_nuc Translocates iNOS_protein iNOS Protein Citrulline L-Citrulline iNOS_protein->Citrulline NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Inflammation Inflammatory Effects (Vasodilation, Cytotoxicity) NO->Inflammation PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_protein Inhibits iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation

Figure 1: The NF-κB/iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The investigation of this compound's anti-inflammatory effects involves a range of in vitro and in vivo experimental models.

In Vitro Assays

4.1.1. Determination of Nitric Oxide Production (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are seeded in 96-well plates and cultured to confluence.

  • Stimulation: Cells are treated with an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), with or without varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction:

    • 50 µL of the supernatant is mixed with 50 µL of Sulfanilamide solution.

    • The mixture is incubated for 5-10 minutes at room temperature, protected from light.

    • 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution is added.

    • After another 5-10 minute incubation at room temperature, protected from light, a purple azo compound is formed.

  • Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

4.1.2. Measurement of iNOS Protein Expression (Western Blot)

This technique quantifies the amount of iNOS protein in cell lysates.

  • Cell Lysis: Following treatment with LPS and/or 1,3-PBIT, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for iNOS.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.

4.1.3. Assessment of NOS Enzymatic Activity (L-Citrulline Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

  • Sample Preparation: Cell lysates or purified enzymes are used.

  • Reaction Mixture: The sample is incubated with a reaction mixture containing radiolabeled L-arginine (e.g., [³H]L-arginine), NADPH, and other necessary cofactors.

  • Reaction Termination: The reaction is stopped, typically by adding a stop buffer.

  • Separation: The radiolabeled L-citrulline is separated from the unreacted L-arginine using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the L-citrulline fraction is measured by liquid scintillation counting, which is proportional to the NOS activity.

In Vivo Models

4.2.1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is widely used to study acute systemic inflammatory responses.

  • Animal Model: Typically, mice or rats are used.

  • Administration of 1,3-PBIT: The compound is administered (e.g., intraperitoneally or orally) at various doses prior to the inflammatory challenge.

  • LPS Challenge: A single dose of LPS (e.g., 1-5 mg/kg) is administered, usually via intraperitoneal injection.

  • Sample Collection: At specific time points after LPS administration (e.g., 1, 3, 6, or 24 hours), blood and/or tissues are collected.

  • Analysis:

    • Serum levels of nitric oxide (measured as nitrite/nitrate) can be determined using the Griess assay.

    • Tissue expression of iNOS can be analyzed by Western blot or immunohistochemistry.

    • Serum or tissue levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) can be quantified using ELISA.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) treatment Treatment with LPS and varying concentrations of This compound cell_culture->treatment assays Downstream Assays treatment->assays griess Griess Assay (NO Production) assays->griess western Western Blot (iNOS Expression) assays->western citrulline L-Citrulline Assay (iNOS Activity) assays->citrulline elisa_invitro ELISA (Cytokine Levels) assays->elisa_invitro animal_model Animal Model (e.g., Mice) pbit_admin Administration of This compound animal_model->pbit_admin lps_challenge LPS-induced Inflammation pbit_admin->lps_challenge sample_collection Blood and Tissue Collection lps_challenge->sample_collection analysis Analysis sample_collection->analysis griess_invivo Griess Assay (Serum NO) analysis->griess_invivo western_ihc Western Blot / IHC (Tissue iNOS) analysis->western_ihc elisa_invivo ELISA (Serum Cytokines) analysis->elisa_invivo

Figure 2: A typical experimental workflow for studying the anti-inflammatory effects of 1,3-PBIT.

Conclusion

This compound is a powerful and selective tool for the study of inflammation. Its specific inhibition of iNOS allows for the targeted investigation of the role of this enzyme in various inflammatory processes, without the confounding effects of inhibiting the constitutively expressed NOS isoforms. The detailed mechanism of action, supported by quantitative data and established experimental protocols, makes 1,3-PBIT an invaluable compound for researchers in academia and industry who are focused on dissecting the complexities of inflammation and developing novel anti-inflammatory therapeutics. Further research to directly quantify the effects of 1,3-PBIT on the production of a broad range of cytokines and other inflammatory mediators will continue to enhance its utility and solidify its position as a cornerstone research tool in the field of inflammation.

References

Methodological & Application

Application Notes and Protocols for 1,3-PBIT Dihydrobromide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-PBIT dihydrobromide, also known as S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS-2). Nitric oxide (NO) produced by iNOS is a key signaling and effector molecule in a variety of physiological and pathological processes, including inflammation, immune responses, and neurotransmission. The overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS like this compound are valuable tools for investigating the role of iNOS in cellular and disease models.

A critical consideration for the use of this compound in cell culture is its reportedly poor membrane permeability. This characteristic can significantly diminish its inhibitory efficacy in whole-cell-based assays compared to its potent activity against the purified enzyme. Researchers should be mindful of this limitation when designing and interpreting experimental outcomes.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme. By occupying this site, it prevents the natural substrate, L-arginine, from binding and being converted to L-citrulline and nitric oxide. Its selectivity for iNOS over the other nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a specific tool for studying iNOS-mediated pathways.

Data Presentation

The following table summarizes the known quantitative data for this compound against purified human nitric oxide synthase isoforms. It is important to note that whole-cell efficacy may be substantially lower due to limited cell permeability.

EnzymeInhibition Constant (Ki)Selectivity vs. iNOS
Human iNOS 47 nM-
Human eNOS 9 µM~191-fold
Human nNOS 0.25 µM~5.3-fold

Signaling Pathway

The following diagram illustrates the general signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide. This compound acts by directly inhibiting the iNOS enzyme in this pathway.

iNOS_Signaling_Pathway iNOS Signaling Pathway and Inhibition by 1,3-PBIT cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNGR IFN-γ Receptor IFNg->IFNGR binds MyD88 MyD88 TLR4->MyD88 JAK JAKs IFNGR->JAK activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene activates transcription STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_P->Nucleus translocates to STAT1_P->iNOS_Gene activates transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO_Citrulline Nitric Oxide + L-Citrulline iNOS_Protein->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_Protein inhibits

Caption: iNOS signaling pathway and the inhibitory action of 1,3-PBIT.

Experimental Protocols

Due to the limited published data on the use of this compound in whole-cell assays, the following protocols are provided as general guidelines for assessing iNOS inhibition in cell culture. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

General Cell Culture and iNOS Induction

This protocol is applicable to macrophage-like cell lines such as RAW 264.7 or THP-1, which are commonly used to study inflammation and iNOS activity.

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for approximately 80-90% confluency at the end of the experiment.

  • Cell Adherence/Stabilization: Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). It is crucial to determine the solubility and stability of the compound in your chosen solvent. Dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar) due to the poor cell permeability. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • iNOS Induction: Following pre-treatment, add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells to induce iNOS expression. Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with the vehicle control.

  • Incubation: Incubate the cells for the desired period to allow for iNOS expression and NO production (typically 18-24 hours).

  • Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide measurement. The cells can be harvested for protein analysis (e.g., Western blot for iNOS expression) or viability assays.

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a common method for measuring nitrite (a stable and quantifiable breakdown product of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in a complete culture medium to generate a standard curve (e.g., 0-100 µM).

  • Assay: In a 96-well plate, add 50 µL of each standard and 50 µL of the collected cell culture supernatants.

  • Griess Reagent Addition: Add 50 µL of Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay

It is essential to assess the cytotoxicity of this compound at the tested concentrations to ensure that any observed decrease in NO production is not due to cell death.

Materials:

  • MTT, XTT, or PrestoBlue™ reagent

  • Solubilization solution (if using MTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • After collecting the supernatant for the Griess assay, add the viability reagent to the remaining cells in each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • If using MTT, add the solubilization solution.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of viable cells relative to the untreated control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow Experimental Workflow for this compound start Start seed_cells Seed Cells (e.g., RAW 264.7) start->seed_cells adherence Allow Adherence (24 hours) seed_cells->adherence pretreatment Pre-treat with 1,3-PBIT (1-2 hours) adherence->pretreatment induction Induce iNOS with LPS/IFN-γ pretreatment->induction incubation Incubate (18-24 hours) induction->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cell_lysis Lyse Cells incubation->cell_lysis viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay griess_assay Griess Assay for Nitrite Measurement collect_supernatant->griess_assay western_blot Western Blot for iNOS Expression cell_lysis->western_blot data_analysis Data Analysis griess_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for testing this compound.

Important Considerations

  • Poor Cell Permeability: As repeatedly emphasized, the primary challenge with using this compound in cell culture is its limited ability to cross the cell membrane. This may necessitate the use of higher concentrations than what its Ki value against the purified enzyme would suggest.

  • Dose-Response and Time-Course Experiments: It is imperative to perform thorough dose-response and time-course experiments to identify an effective and non-toxic concentration range for your specific cell line and experimental setup.

  • Appropriate Controls: Always include positive controls (cells stimulated with LPS/IFN-γ without the inhibitor) and negative controls (unstimulated cells and vehicle-treated cells) to ensure the validity of your results.

  • Alternative iNOS inhibitors: If significant inhibition is not observed even at high concentrations of this compound, consider using other well-established, cell-permeable iNOS inhibitors, such as 1400W, for comparison.

  • Solubility and Stability: Confirm the solubility and stability of this compound in your cell culture medium and experimental conditions.

By carefully considering these factors and following the outlined protocols, researchers can effectively utilize this compound as a tool to investigate the role of iNOS in their in vitro models.

Application Notes and Protocols for 1,3-PBIT Dihydrobromide in iNOS Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by cytokines and other inflammatory mediators.[1] Dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory diseases and septic shock.[2][3] Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.[1] 1,3-PBIT dihydrobromide (S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide) is a potent and selective inhibitor of human iNOS, making it a valuable tool for studying the role of iNOS in various biological systems.[4] This document provides detailed application notes and protocols for the use of this compound in iNOS activity assays.

Chemical and Physical Properties

This compound is a water-soluble salt of the isothiourea derivative, 1,3-PBIT. A summary of its key properties is provided in the table below.

PropertyValue
Chemical Name S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide
Molecular Formula C₁₂H₁₈N₄S₂ · 2HBr
Molecular Weight 444.2 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble in Water (≤100 mg/ml)
Storage Store at -20°C

Mechanism of Action and Selectivity

1,3-PBIT is a potent inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its mechanism of action is competitive inhibition at the L-arginine binding site of the enzyme.[4] A notable feature of 1,3-PBIT is its high selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). However, its efficacy in whole-cell assays is reported to be diminished, which is presumed to be due to poor membrane permeability.[4]

The inhibitory constants for 1,3-PBIT against purified human NOS isoforms are summarized below, highlighting its selectivity for iNOS.

NOS IsoformKᵢ (Inhibitory Constant)Selectivity vs. iNOS
iNOS 47 nM-
nNOS 0.25 µM~5.3-fold
eNOS 9 µM~191-fold

Signaling Pathway of iNOS Inhibition

The following diagram illustrates the canonical pathway of NO production by iNOS and the point of inhibition by 1,3-PBIT.

iNOS_Inhibition_Pathway cluster_cell Cytokines Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Target Cell NFkB NF-κB Activation Cell->NFkB Signal Transduction iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer Active iNOS Dimer iNOS_Protein->iNOS_Dimer Dimerization NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Dimer->NO_Citrulline Catalysis L_Arginine L-Arginine Inflammation Inflammatory Response NO_Citrulline->Inflammation PBIT 1,3-PBIT PBIT->iNOS_Dimer Inhibition

Caption: iNOS induction and inhibition pathway by 1,3-PBIT.

Experimental Protocols

The following protocols are designed for the in vitro assessment of iNOS activity and its inhibition by this compound. The primary method described is a colorimetric assay based on the Griess reaction, which measures nitrite, a stable and quantifiable end-product of NO oxidation.

Preparation of Cell Lysates for iNOS Activity Assay

This protocol is suitable for cultured cells, such as murine macrophage cell line RAW 264.7, stimulated to express iNOS.

Materials:

  • Cell culture medium

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Culture and iNOS Induction: Plate cells at an appropriate density and allow them to adhere overnight. Induce iNOS expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 18-24 hours.

  • Cell Harvesting: After induction, remove the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Homogenization: Homogenize the cells by sonicating on ice or by repeated pipetting.

  • Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic iNOS enzyme, to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of iNOS activity.

iNOS Activity Assay using the Griess Reagent System

This assay measures the accumulation of nitrite in the reaction mixture as an indicator of iNOS activity.

Materials:

  • Cell lysate containing iNOS

  • This compound stock solution (dissolved in water or appropriate buffer)

  • NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

  • NADPH solution (e.g., 10 mM)

  • L-Arginine solution (substrate)

  • Tetrahydrobiopterin (BH₄) solution

  • Calmodulin solution (though iNOS is largely calmodulin-independent, its presence can stabilize the enzyme)

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Experimental Workflow Diagram:

iNOS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Lysate, 1,3-PBIT, Buffers) start->prepare_reagents setup_plate Set up 96-well Plate (Blank, Control, Inhibitor wells) prepare_reagents->setup_plate add_inhibitor Add 1,3-PBIT or Vehicle to appropriate wells setup_plate->add_inhibitor add_lysate Add Cell Lysate (iNOS source) to all wells except blank add_inhibitor->add_lysate pre_incubate Pre-incubate at Room Temp (e.g., 15 min) add_lysate->pre_incubate start_reaction Start Reaction by adding Reaction Mix (L-Arg, NADPH, etc.) pre_incubate->start_reaction incubate Incubate at 37°C (e.g., 1-2 hours) start_reaction->incubate add_griess Add Griess Reagents A and B incubate->add_griess develop_color Incubate at Room Temp (10-15 min, protect from light) add_griess->develop_color read_absorbance Measure Absorbance at 540 nm develop_color->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the iNOS activity assay.

Procedure:

  • Prepare Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the NOS reaction buffer.

  • Set up the Reaction Plate: In a 96-well plate, set up the following wells in duplicate or triplicate:

    • Blank: Reaction buffer only.

    • Control (No Inhibitor): Cell lysate + vehicle control.

    • Inhibitor Wells: Cell lysate + varying concentrations of this compound.

  • Inhibitor Addition: Add the desired concentrations of this compound or vehicle to the respective wells.

  • Enzyme Addition: Add an equal amount of cell lysate protein to each well (except the blank).

  • Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Prepare a reaction master mix containing L-arginine, NADPH, BH₄, and calmodulin in the NOS reaction buffer. Add this master mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of iNOS activity).

Concluding Remarks

This compound is a valuable pharmacological tool for the selective inhibition of iNOS. The protocols provided herein offer a robust framework for assessing its inhibitory potential in in vitro settings. Researchers should optimize assay conditions, such as incubation times and enzyme concentration, for their specific experimental system to ensure accurate and reproducible results. Given its reported poor cell permeability, for cell-based assays measuring downstream effects of NO, higher concentrations or alternative delivery methods might be necessary.

References

Application Notes and Protocols: 1,3-PBIT Dihydrobromide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] 1,3-PBIT shows significant selectivity for iNOS, making it a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes, including inflammation and blood pressure regulation.[1][2]

This document provides detailed protocols for the preparation of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 200716-66-1[1]
Molecular Formula C₁₂H₁₈N₄S₂ • 2HBr[1][3]
Molecular Weight 444.2 g/mol [1][3]
Appearance Crystalline solid[3]
Purity ≥98%[3]

Inhibitory Activity and Selectivity

This compound exhibits potent inhibition of iNOS with significantly lower affinity for eNOS and nNOS.

Enzyme TargetKᵢ (Inhibition Constant)Selectivity vs. iNOSReference
Human iNOS 47 nM-[1][2][4]
Human nNOS 0.25 µM5.3-fold[1][2][4]
Human eNOS 9 µM190-fold[1][2]

Note: In whole-cell assays, such as with DLD-1 cells, the inhibitory concentration (IC₅₀) for human iNOS was found to be 150 µM, which is suggested to be due to poor membrane permeability.[1][2]

Solubility Data

Proper solubilization is critical for experimental accuracy. The solubility of this compound in common laboratory solvents is detailed below.

SolventSolubilityNotesReference
Water ≤100 mg/mLHigh solubility in aqueous solutions.[1]
DMSO SolubleWhile soluble, water is the preferred solvent for initial stock preparation due to its high solubility. DMSO can be used if required by the experimental setup.[4]

Experimental Protocols: Stock Solution Preparation

This section provides a detailed protocol for preparing aqueous stock solutions of this compound.

5.1. Materials

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

5.2. Protocol for Preparing a 10 mM Stock Solution

  • Aliquot the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, weigh 5 mg of the compound.

  • Calculate Solvent Volume: Use the following formula to determine the volume of solvent needed to achieve the desired concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For a 10 mM (0.010 mol/L) stock from 5 mg (0.005 g) of this compound (MW = 444.2 g/mol ): Volume (L) = 0.005 g / (0.010 mol/L * 444.2 g/mol ) = 0.0011256 L = 1.1256 mL

  • Dissolution: Add the calculated volume (1.1256 mL) of sterile water to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization (Optional): If required for cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C for short-term use (1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles by preparing smaller working aliquots.

5.3. Stock Solution Concentration Table

The following table provides pre-calculated solvent volumes for preparing common stock concentrations.

Desired ConcentrationMass of 1,3-PBITVolume of Water to Add
1 mM 1 mg2.2512 mL
1 mM 5 mg11.2562 mL
5 mM 5 mg2.2512 mL
5 mM 10 mg4.5025 mL
10 mM 1 mg0.2251 mL
10 mM 10 mg2.2512 mL
(Data derived from calculations based on MW=444.2 g/mol .[1])

Visualized Workflows and Pathways

6.1. Stock Solution Preparation Workflow

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh 1,3-PBIT dihydrobromide powder calculate 2. Calculate required solvent volume weigh->calculate Input mass add_solvent 3. Add sterile water to the powder calculate->add_solvent Determine volume mix 4. Vortex until fully dissolved add_solvent->mix aliquot 5. Aliquot into sterile tubes mix->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

6.2. Simplified iNOS Signaling Pathway and Inhibition

G cluster_pathway iNOS Signaling and Inhibition by 1,3-PBIT L_arginine L-Arginine iNOS iNOS (Inducible Nitric Oxide Synthase) L_arginine->iNOS NO Nitric Oxide (NO) iNOS->NO Synthesizes inflammation Inflammatory Response NO->inflammation PBIT 1,3-PBIT PBIT->iNOS Inhibits

Caption: Inhibition of the iNOS pathway by 1,3-PBIT.

References

Application Notes and Protocols for the Investigation of 1,3-PBIT Dihydrobromide in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the administration and dosage of 1,3-PBIT dihydrobromide in mice have been published. The following application notes and protocols are based on the known in vitro activity of 1,3-PBIT as a potent inducible nitric oxide synthase (iNOS) inhibitor and extrapolated from in vivo studies of other selective iNOS inhibitors, such as 1400W. Researchers should use this information as a guideline and must conduct initial dose-finding and toxicity studies for this compound in their specific experimental context.

Introduction to this compound

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological conditions, including inflammation, septic shock, and certain types of cancer. Unlike the other main isoforms of nitric oxide synthase (NOS), neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is typically expressed in response to pro-inflammatory stimuli like cytokines and microbial products. The overproduction of nitric oxide (NO) by iNOS can lead to cellular damage and contribute to disease progression. Therefore, selective inhibition of iNOS is a key therapeutic strategy.

Quantitative Data

Due to the lack of in vivo data for this compound, the following tables summarize its known in vitro inhibitory activity and provide an example of in vivo dosages for a comparable selective iNOS inhibitor, 1400W, which can be used as a starting point for designing new studies.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetInhibition Constant (Ki)Selectivity vs. iNOS
Human iNOS47 nM-
Human nNOS0.25 µM~5.3-fold
Human eNOS9 µM~191-fold

Table 2: Example In Vivo Dosages of the Selective iNOS Inhibitor 1400W in Mice

Dosage Range (mg/kg)Route of AdministrationMouse ModelReference Application
5.9 - 14Intraperitoneal (i.p.)Multiple Low-Dose Streptozotocin (Diabetes)Counteracting cytokine-induced pancreatic islet suppression
10Intraperitoneal (i.p.)Lipopolysaccharide (LPS)-induced Endotoxic ShockReduction of systemic NO production and mortality[1][2]
20Intraperitoneal (i.p.)Diisopropylfluorophosphate (DFP) NeurotoxicityNeuroprotection and reduction of neuroinflammation[3]

Experimental Protocols

The following is a hypothetical protocol for the initial evaluation of an iNOS inhibitor like this compound in a mouse model of acute inflammation.

Objective

To determine the effective dose of an iNOS inhibitor to reduce systemic nitric oxide production in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Materials
  • This compound (or other test inhibitor)

  • Vehicle (e.g., sterile saline, PBS, or 10% DMSO in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles (27-30 gauge)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Nitrite/Nitrate colorimetric assay kit

Methodology
  • Preparation of Reagents:

    • Dissolve this compound in the chosen vehicle to achieve the desired stock concentration. Sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.

    • Reconstitute LPS in sterile, pyrogen-free saline to a concentration of 1 mg/mL.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into experimental groups (n=5-8 per group):

      • Group 1: Vehicle control

      • Group 2: LPS + Vehicle

      • Group 3: LPS + Inhibitor (Low Dose, e.g., 1 mg/kg)

      • Group 4: LPS + Inhibitor (Mid Dose, e.g., 5 mg/kg)

      • Group 5: LPS + Inhibitor (High Dose, e.g., 10 mg/kg)

    • Administer the iNOS inhibitor or vehicle via intraperitoneal (i.p.) injection.[1][2]

    • One hour after inhibitor administration, induce inflammation by injecting LPS (e.g., 10 mg/kg, i.p.).[1]

  • Sample Collection and Analysis:

    • At a predetermined time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture or tail vein sampling.

    • Centrifuge blood to separate plasma.

    • Measure the concentration of nitrite and nitrate (NOx) in the plasma using a Griess assay or a suitable colorimetric kit, as per the manufacturer's instructions. This serves as an indicator of systemic NO production.

  • Data Analysis:

    • Compare the plasma NOx levels between the LPS + Vehicle group and the inhibitor-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis). A significant reduction in NOx levels in the treated groups indicates effective iNOS inhibition.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway```dot

// Nodes LPS [label="LPS / Cytokines\n(e.g., IFN-γ, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4 / Cytokine Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88_IKK [label="MyD88 / IKK\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_Gene [label="iNOS Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_Protein [label="iNOS Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Citrulline [label="Nitric Oxide (NO)\n+ L-Citrulline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation &\nCellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PBIT [label="1,3-PBIT\n(iNOS Inhibitor)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88_IKK; MyD88_IKK -> NFkB; NFkB -> iNOS_Gene; iNOS_Gene -> iNOS_Protein; L_Arginine -> iNOS_Protein [dir=back]; iNOS_Protein -> NO_Citrulline; NO_Citrulline -> Inflammation; PBIT -> iNOS_Protein [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Preclinical workflow for evaluating an iNOS inhibitor in mice.

References

Application Notes and Protocols for 1,3-PBIT Dihydrobromide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-PBIT dihydrobromide, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][] Nitric oxide (NO) is a critical signaling molecule in the central nervous system (CNS), involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, overproduction of NO by iNOS, particularly in response to inflammatory stimuli, is implicated in the pathophysiology of various neurological disorders. This excess NO can lead to oxidative stress, neuronal damage, and neuroinflammation, contributing to conditions such as traumatic brain injury (TBI), neurodegenerative diseases, and stroke. The selective inhibition of iNOS by this compound makes it a valuable research tool for investigating the role of iNOS-mediated pathways in these conditions and for exploring potential therapeutic interventions.

Mechanism of Action

This compound acts as a competitive inhibitor of the iNOS enzyme. iNOS is one of three isoforms of nitric oxide synthase and is typically expressed in response to immunological challenges, such as exposure to cytokines and endotoxins. Once expressed, iNOS produces large and sustained amounts of NO. This compound exhibits significant selectivity for iNOS over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), thereby minimizing off-target effects on normal physiological NO signaling. This selectivity is crucial for dissecting the specific contributions of iNOS to neuropathological processes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₀Br₂N₄S₂[5][6]
Molecular Weight444.2 g/mol [][5][6]
CAS Number200716-66-1[3]
AppearanceSolidN/A
SolubilitySoluble in water[2]

Table 2: In Vitro Inhibitory Activity of this compound

EnzymeKi (nM)Selectivity (vs. iNOS)Reference
Human iNOS47-[1][2][3][]
Human eNOS9000191-fold[1]
Human nNOS2505.3-fold[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelSpeciesDoseRoute of AdministrationEffectReference
Endotoxin-induced hypotensionRat10 mg/kgIntraperitoneal (i.p.)Inhibited the decrease in mean arterial pressure and increase in systemic nitrite production.[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in a Primary Cortical Neuron Culture

This protocol outlines a method to evaluate the neuroprotective effects of this compound against excitotoxicity induced by N-methyl-D-aspartate (NMDA) in primary cortical neurons.

Materials:

  • This compound

  • Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • NMDA

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.

    • Maintain the cultures in Neurobasal medium with supplements at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile, nuclease-free water to prepare a 10 mM stock solution.

    • Further dilute the stock solution in Neurobasal medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Note: A concentration of 50 µM has been used in other cell types.[]

  • Treatment:

    • Pre-treat the mature neuronal cultures with varying concentrations of this compound for 1 hour.

    • Include a vehicle control group treated with an equivalent volume of the vehicle (Neurobasal medium with a minute amount of water).

  • Induction of Excitotoxicity:

    • Following pre-treatment, expose the neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for 30 minutes.

  • Assessment of Cell Viability:

    • After 24 hours of NMDA exposure, collect the culture supernatant.

    • Quantify cell death by measuring LDH release into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (neurons lysed with a lysis buffer).

    • Compare the cytotoxicity in the this compound-treated groups to the NMDA-only treated group to determine the neuroprotective effect.

Protocol 2: In Vivo Evaluation in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol describes the use of this compound in a controlled cortical impact (CCI) model of TBI in mice to assess its effect on neuroinflammation and neuronal damage.

Materials:

  • This compound

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Controlled cortical impact (CCI) device

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

  • Surgical instruments

  • Tissue processing reagents (e.g., paraformaldehyde, sucrose)

  • Primary antibodies (e.g., anti-iNOS, anti-nitrotyrosine, anti-NeuN)

  • Secondary antibodies

  • DAB staining kit or fluorescent mounting medium

Procedure:

  • TBI Induction:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

    • Induce a moderate TBI using a CCI device with defined parameters (e.g., 3 mm tip diameter, 1.0 mm impact depth, 4 m/s velocity).[7]

    • Suture the scalp and allow the animals to recover.

  • This compound Administration:

    • Prepare a sterile solution of this compound in saline. Based on rat studies, a starting dose of 10 mg/kg can be used.[1][2]

    • Administer the solution via intraperitoneal (i.p.) injection at a designated time point post-TBI (e.g., 30 minutes or 1 hour after injury).

    • Administer saline to the vehicle control group.

  • Tissue Collection and Processing:

    • At a predetermined time point post-injury (e.g., 24 or 72 hours), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in a 30% sucrose solution.

    • Section the brains into coronal sections (e.g., 40 µm) using a cryostat.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on the brain sections to assess neuroinflammation and neuronal damage.

    • Use primary antibodies against iNOS to confirm target engagement, nitrotyrosine to measure oxidative stress, and NeuN to quantify neuronal loss in the pericontusional area.

    • Follow standard immunohistochemistry protocols for blocking, antibody incubation, and signal detection (e.g., using a DAB substrate or fluorescent secondary antibodies).

  • Data Analysis:

    • Quantify the number of iNOS-positive, nitrotyrosine-positive, and NeuN-positive cells in the region of interest using image analysis software.

    • Compare the results between the this compound-treated group and the vehicle control group.

Protocol 3: Measurement of Nitric Oxide Production in Brain Tissue Homogenates

This protocol utilizes the Griess assay to quantify nitrite levels, a stable metabolite of NO, in brain tissue homogenates from TBI mice treated with this compound.

Materials:

  • Brain tissue from experimental animals

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., ipsilateral cortex) from the experimental animals at a specific time point post-TBI.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant for analysis.

  • Griess Assay:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Add 50 µL of the tissue supernatant and 50 µL of each standard to separate wells of a 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by interpolating from the standard curve.

    • Normalize the nitrite concentration to the total protein content of the tissue homogenate.

    • Compare the nitrite levels between the this compound-treated and vehicle control groups.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., TBI) cluster_1 Cellular Response cluster_2 Pathological Consequences cluster_3 Intervention Cytokines Cytokines iNOS Expression iNOS Expression Cytokines->iNOS Expression Endotoxins Endotoxins Endotoxins->iNOS Expression NO_Production Excess NO Production iNOS Expression->NO_Production Catalyzes L-Arginine L-Arginine L-Arginine->NO_Production Oxidative_Stress Oxidative Stress NO_Production->Oxidative_Stress Neuroinflammation Neuroinflammation NO_Production->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage PBIT 1,3-PBIT dihydrobromide PBIT->iNOS Expression Inhibits

Caption: Signaling pathway of iNOS-mediated neuroinflammation and its inhibition by this compound.

G Start Start TBI Induce TBI in Mice (CCI Model) Start->TBI Treatment Administer 1,3-PBIT (i.p.) or Vehicle TBI->Treatment Time Wait 24-72 hours Treatment->Time Euthanize Euthanize and Perfuse Time->Euthanize Collect Collect and Process Brain Tissue Euthanize->Collect IHC Immunohistochemistry (iNOS, Nitrotyrosine, NeuN) Collect->IHC Griess Griess Assay for Nitrite Levels Collect->Griess Analyze Data Analysis and Comparison IHC->Analyze Griess->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of TBI.

References

Application Notes and Protocols for In Vivo Delivery of 1,3-PBIT Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on available data for PBIT as a small-molecule inhibitor of lysine demethylase 5B (JARID1B/KDM5B) and general protocols for in vivo studies of similar small molecules. Specific experimental data for a compound named "1,3-PBIT dihydrobromide" is not extensively available in the public domain. Researchers should optimize these protocols based on their specific experimental needs and in-house laboratory standards.

Application Notes

Introduction:

1,3-PBIT is a small-molecule inhibitor of the histone lysine demethylase JARID1B (KDM5B), an enzyme that removes methyl groups from lysine 4 of histone H3 (H3K4).[1] Overexpression of JARID1B has been implicated in various cancers and other diseases, making it a promising therapeutic target.[1] PBIT has been shown to increase levels of methylated histone H3 in cancer cells, suggesting its potential as an epigenetic modulator for therapeutic intervention.[1] In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and potential toxicity of PBIT. This document provides detailed protocols and guidelines for the in vivo delivery of this compound in preclinical animal models.

Mechanism of Action:

PBIT functions by inhibiting the demethylase activity of JARID1B, leading to an increase in the methylation of H3K4. This epigenetic modification plays a critical role in regulating gene expression. By preventing the removal of these methyl marks, PBIT can alter the expression of genes involved in cell proliferation, differentiation, and survival. In a study on angiotensin II-induced endothelial dysfunction in mice, inhibition of JARID1B by PBIT was found to reduce the inflammatory response.[1]

Potential In Vivo Applications:

  • Oncology Research: Evaluating the anti-tumor efficacy of this compound in various cancer models, such as xenografts and genetically engineered mouse models.[1]

  • Cardiovascular Research: Investigating the protective effects of PBIT in models of cardiovascular disease, such as endothelial dysfunction.[1]

  • Epigenetic Studies: Utilizing PBIT as a tool to study the in vivo roles of JARID1B and H3K4 methylation in various physiological and pathological processes.

Data Presentation:

The following tables provide a summary of recommended starting doses and administration routes for in vivo experiments with small molecule inhibitors like this compound in common laboratory animal models. These are general guidelines and should be optimized for each specific study.

Table 1: Recommended Starting Doses and Administration Routes for this compound in Rodent Models

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Dosing FrequencyVehicle
Mouse (Mus musculus) Intraperitoneal (IP)10 - 50Once dailySaline, DMSO/Saline mixture
Intravenous (IV)1 - 10Once daily or as a slow infusionSaline, PBS
Oral (PO)20 - 100Once or twice dailyCorn oil, 0.5% Methylcellulose
Rat (Rattus norvegicus) Intraperitoneal (IP)5 - 30Once dailySaline, DMSO/Saline mixture
Intravenous (IV)0.5 - 5Once daily or as a slow infusionSaline, PBS
Oral (PO)10 - 50Once or twice dailyCorn oil, 0.5% Methylcellulose

Table 2: Maximum Recommended Injection Volumes for Different Administration Routes

Animal ModelSubcutaneous (mL/kg)Intramuscular (mL/kg)Intraperitoneal (mL/kg)Intravenous (bolus, mL/kg)Oral (gavage, mL/kg)
Mouse 5-100.0510-20510
Rat 50.1102.510

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile corn oil or 0.5% methylcellulose solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • For Aqueous Solutions (IV, IP, SC administration):

    • Determine the required concentration of this compound based on the desired dose and injection volume.

    • If the compound is readily soluble in aqueous solutions, directly dissolve the weighed powder in sterile saline or PBS.

    • If solubility is limited, first dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Slowly add sterile saline or PBS to the DMSO concentrate while vortexing to prevent precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤ 5%) to minimize toxicity.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

  • For Oral Gavage Suspensions (PO administration):

    • Weigh the required amount of this compound.

    • Prepare a suspension in a suitable vehicle such as corn oil or a 0.5% aqueous solution of methylcellulose.

    • Vortex thoroughly to ensure a uniform suspension immediately before each administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Age: 6-8 weeks

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells known to overexpress JARID1B from culture.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and control groups with similar average tumor volumes.

  • Drug Administration:

    • Administer this compound or vehicle control to the respective groups according to the predetermined dose, route, and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume 2-3 times per week.

    • Record animal body weight at the same frequency to assess toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for H3K4 methylation).

Visualization of Pathways and Workflows

JARID1B_Signaling_Pathway cluster_0 PBIT Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcome PBIT 1,3-PBIT dihydrobromide JARID1B JARID1B (KDM5B) PBIT->JARID1B Inhibition H3K4me3 H3K4me3 (Active Chromatin) JARID1B->H3K4me3 Demethylation Gene_Expression Target Gene Expression (e.g., Tumor Suppressors) H3K4me3->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: In Vivo Study Design cell_culture Tumor Cell Culture (JARID1B Overexpressing) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment Administration (1,3-PBIT or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint: Tumor Excision & Tissue Analysis monitoring->endpoint analysis Data Analysis (Efficacy & Toxicity) endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-PBIT Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 1,3-PBIT dihydrobromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For aqueous solutions, this compound is soluble in water, with a reported solubility of up to 100 mg/mL.[1][2] For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is often a suitable starting point.[3] If solubility in DMSO is limited, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested.[3] It is always recommended to test solubility with a small amount of the compound first to avoid sample loss.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of the compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • In Solvent: For solutions, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] Long-term storage of solutions is generally not recommended; it is best to prepare fresh solutions for experiments.[1]

Q3: My this compound is not dissolving. What should I do?

A3: If you are encountering solubility issues, please refer to the Troubleshooting Guide below. The guide provides a step-by-step approach to address common dissolution problems.

Q4: Is this compound stable at room temperature?

A4: The compound is stable at ambient temperatures for short periods, such as during standard shipping and customs processing.[3] However, for long-term storage, the recommended refrigerated or frozen conditions should be followed to ensure its integrity.

Solubility Data

The following table summarizes the available solubility information for this compound.

SolventReported SolubilityNotes
Water≤ 100 mg/mL[1][2]
DMSOMay dissolveA common solvent for this type of compound, but quantitative data is not specified.[3]
EthanolMay dissolveSuggested as an alternative if DMSO is not effective.[3]
DMFMay dissolveSuggested as an alternative if DMSO is not effective.[3]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Pre-Weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube or appropriate container.

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., sterile water or DMSO) to the powder.

  • Initial Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution.

  • Assessing Solubility: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Further Steps (if needed): If the compound has not fully dissolved, proceed to the "Troubleshooting Guide" below.

  • Storage: Once fully dissolved, use the solution immediately or aliquot and store at -20°C or -80°C for future use, adhering to the recommended storage durations.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow these steps:

  • Gentle Warming: Warm the solution briefly to 37°C. Do not overheat, as this may risk degrading the compound.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. This can help break up aggregates and improve dissolution.

  • Solvent Test: If the compound fails to dissolve in your initial solvent choice (e.g., DMSO), test a small amount in an alternative solvent like water, ethanol, or DMF.[3]

  • pH Adjustment (for aqueous solutions): For some compounds, adjusting the pH of the aqueous buffer can enhance solubility. The effect of pH on this compound solubility has not been widely reported, so this should be approached with caution and tested on a small scale.

Below is a workflow to help you troubleshoot solubility issues.

G cluster_0 Troubleshooting Workflow start Start: Compound does not dissolve vortex Vortex solution thoroughly start->vortex check1 Is it dissolved? vortex->check1 warm Warm gently to 37°C check1->warm No success Success: Compound dissolved check1->success Yes check2 Is it dissolved? warm->check2 sonicate Sonicate for 5-10 minutes check2->sonicate No check2->success Yes check3 Is it dissolved? sonicate->check3 solvent Try an alternative solvent (e.g., Water, Ethanol, DMF) check3->solvent No check3->success Yes fail Contact Technical Support solvent->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow Example

The following diagram illustrates a typical workflow for preparing this compound for an in-vitro cell-based assay.

G cluster_1 Experimental Workflow: In-Vitro Assay Preparation start Start: Weigh this compound dissolve Dissolve in appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock start->dissolve sterilize Sterile filter the stock solution (0.22 µm filter) dissolve->sterilize dilute Perform serial dilutions in cell culture media to achieve final working concentrations sterilize->dilute treat Add diluted compound to cell cultures dilute->treat incubate Incubate for desired time period treat->incubate end Proceed with downstream analysis incubate->end

Caption: General workflow for preparing this compound for cell-based assays.

References

Technical Support Center: Enhancing Cell Permeability of 1,3-PBIT Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of 1,3-PBIT dihydrobromide.

FAQs & Troubleshooting Guides

Q1: We are observing potent inhibition of purified iNOS by this compound, but the inhibitory effect is significantly diminished in whole-cell assays. What is the likely cause?

A1: This discrepancy is a known issue and is primarily attributed to the poor cell membrane permeability of this compound.[1][2][][4] The physicochemical properties of the molecule, particularly its high polarity and number of hydrogen bond donors, hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.

To confirm this, it is recommended to perform a cell permeability assay, such as the Caco-2 or PAMPA assay. The detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Q2: What are the specific physicochemical properties of this compound that contribute to its low cell permeability?

A2: An analysis of the physicochemical properties of this compound reveals several factors that are indicative of poor membrane permeability, based on established principles like Lipinski's Rule of Five. These properties are summarized in the table below.

PropertyValueImplication for Permeability
Molecular Weight 444.3 g/mol [5]Within the generally accepted limit (<500 g/mol ).
Topological Polar Surface Area (TPSA) 150 Ų[5]Significantly higher than the recommended <140 Ų for good permeability, suggesting poor passive diffusion.
Hydrogen Bond Donors 6[5]Exceeds the recommended limit of ≤5, increasing the energy barrier for membrane crossing.
Hydrogen Bond Acceptors 4[5]Within the recommended limit of ≤10.

The high TPSA and the number of hydrogen bond donors are the primary drivers of the low cell permeability of this compound.

Q3: What strategies can we employ to improve the cell permeability of this compound?

A3: Several strategies can be explored to enhance the cellular uptake of this compound. These approaches primarily focus on transiently modifying the molecule to increase its lipophilicity.

  • Prodrug Approach: This is a highly effective strategy that involves masking the polar isothiourea groups with lipophilic moieties.[6][7] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active 1,3-PBIT molecule inside the cell. Potential modifications include:

    • N-acylation: Converting the primary amines of the isothiourea groups to amides (e.g., acetamide or trifluoroacetamide) can reduce the hydrogen bond donor count and increase lipophilicity.[8]

    • Carbamate formation: Masking the guanidino-like functionality with groups like ethyl carbamates can also enhance permeability.[8]

  • Formulation with Permeation Enhancers: The use of excipients that transiently disrupt the cell membrane can improve the uptake of poorly permeable compounds. However, this approach requires careful optimization to avoid cytotoxicity.

Q4: Are there any potential cellular uptake mechanisms for this compound other than passive diffusion?

A4: While passive diffusion is the primary route for many small molecules, the highly charged nature of this compound at physiological pH might suggest the involvement of transport proteins. However, there is currently no specific evidence for a dedicated transporter for this molecule. It is possible that it could be a substrate for efflux pumps, which would further reduce its intracellular concentration. To investigate this, a bi-directional Caco-2 assay can be performed to determine the efflux ratio. An efflux ratio significantly greater than 1 would suggest active efflux.

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the permeability of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer that mimics the intestinal epithelium.[9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the specific cell line and culture conditions.[9] The permeability of a fluorescent marker like Lucifer Yellow, which has low passive permeability, can also be assessed.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (this compound) is added to the apical chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral chamber.

    • The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Transport Experiment (Basolateral to Apical - B to A) (Optional):

    • To assess active efflux, the experiment is repeated by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • The efflux ratio is calculated as: Papp (B to A) / Papp (A to B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method that measures the passive diffusion of a compound across an artificial lipid membrane.[11][12] It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for assessing passive permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[12]

  • Assay Setup:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The donor wells of the filter plate are filled with a solution of the test compound (this compound) in buffer.

    • The filter plate is placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).[13]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inducing iNOS Expression

The expression of inducible nitric oxide synthase (iNOS) is triggered by various pro-inflammatory stimuli. Understanding these pathways can provide context for the cellular environment in which this compound is expected to function. The following diagram illustrates the key signaling cascades leading to iNOS expression.[14][15][16]

iNOS_Induction_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Events LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88/TRAF6 TLR4->MyD88 JAK_STAT JAK/STAT1 IFNGR->JAK_STAT TNFR->MyD88 IKK IKKβ MyD88->IKK Ras_Raf Ras/Raf/MAPK MyD88->Ras_Raf JNK JNK MyD88->JNK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene JAK_STAT->iNOS_gene Ras_Raf->iNOS_gene JNK->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production NO Production iNOS_protein->NO_production

Caption: Key signaling pathways leading to the induction of iNOS expression.

Experimental Workflow for Assessing and Improving Permeability

The following workflow outlines a systematic approach to diagnose and address the poor cell permeability of this compound.

Permeability_Workflow start Start: Poor whole-cell activity of 1,3-PBIT assess_perm Assess Permeability (PAMPA/Caco-2) start->assess_perm low_perm Low Permeability Confirmed assess_perm->low_perm Low high_perm Sufficient Permeability assess_perm->high_perm High design_prodrugs Design & Synthesize Prodrugs low_perm->design_prodrugs investigate_other Investigate other mechanisms (e.g., efflux, metabolism) high_perm->investigate_other screen_prodrugs Screen Prodrugs for Permeability design_prodrugs->screen_prodrugs improved_perm Improved Permeability screen_prodrugs->improved_perm Yes no_improvement No Improvement screen_prodrugs->no_improvement No check_cleavage Assess Prodrug Cleavage & Activity improved_perm->check_cleavage no_improvement->design_prodrugs Redesign end End: Optimized compound with improved cell permeability check_cleavage->end

Caption: A logical workflow for improving the cell permeability of 1,3-PBIT.

References

Technical Support Center: 1,3-PBIT Dihydrobromide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-PBIT dihydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: Why am I observing weak or no inhibition of nitric oxide (NO) production in my cell-based assay, even at high concentrations of this compound?

A1: This is a common issue primarily due to the poor membrane permeability of this compound.[1][2][3][4][] While it is a potent inhibitor of purified iNOS enzyme, its effectiveness is significantly reduced in whole-cell systems.[1][2][3][4][]

Troubleshooting Steps:

  • Increase Concentration: You may need to use significantly higher concentrations in cellular assays compared to the enzymatic Ki value. The reported IC50 in DLD-1 cells is 150 µM, which is much higher than its 47 nM Ki for the purified enzyme.[1][6]

  • Permeabilization (Use with Caution): For certain experimental setups, such as in vitro assays with cell lysates, membrane permeabilization is not an issue. However, for live-cell imaging or functional assays, chemical permeabilizing agents may interfere with cellular processes and should be used with appropriate controls.

  • Positive Control: Ensure your iNOS induction (e.g., with lipopolysaccharide and interferon-gamma) is robust and that your NO detection method (e.g., Griess assay) is working correctly by using a known cell-permeable iNOS inhibitor as a positive control.

  • Alternative Inhibitors: If poor permeability is a persistent issue, consider using a more cell-permeable iNOS inhibitor for your specific application.

Q2: How should I prepare and store my this compound stock solution?

A2: Proper preparation and storage of your stock solution are critical for reproducible results.

Preparation:

  • This compound is soluble in water (≤100 mg/ml) and DMSO.[3][6]

  • To prepare a stock solution, for example, a 10 mM stock in water, you would dissolve 4.442 mg of this compound (with a molecular weight of 444.2 g/mol ) in 1 mL of sterile, purified water.

  • Always use high-purity solvents and ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution.

Storage:

  • The solid powder form is stable for at least 4 years when stored at -20°C.[4]

  • Stock solutions in aqueous buffers or DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

  • In solvent, it is stable for at least 6 months at -80°C and 1 month at -20°C.[3]

Q3: I am seeing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results in cell-based assays can arise from several factors.

Troubleshooting Checklist:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect the level of iNOS induction and NO production.

  • Reagent Variability: Use reagents from the same lot where possible, and always prepare fresh working solutions of this compound and other critical reagents.

  • Incubation Times: Adhere strictly to the same incubation times for cell treatment and inhibitor application.

  • Griess Assay Interference: If using the Griess assay, be aware that components in your cell culture medium or the compound itself could interfere with the reaction. Always include appropriate controls, such as medium-only blanks and compound-only controls. Some media containing high levels of nitrate may interfere with sensitive detections.[7]

Q4: Are there any known off-target effects or cytotoxicity associated with this compound?

A4: While specific cytotoxicity data for this compound is not extensively reported in the provided search results, it belongs to the thiourea class of compounds. Some substituted thiourea derivatives have been shown to possess cytotoxic activity.[8]

Recommendations:

  • Determine Cytotoxicity: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) in your specific cell line at the concentration range you plan to use for your inhibition experiments.

  • Selectivity: this compound is highly selective for iNOS over eNOS and nNOS, which minimizes off-target effects on these related enzymes.[1][6]

Data Presentation

Table 1: Inhibitory Potency of this compound

ParameterSpeciesiNOSnNOSeNOSReference
Ki Human47 nM0.25 µM9 µM[1][3][4][6]
IC50 Human (DLD-1 cells)150 µM--[1][6]

Experimental Protocols

Protocol: Measuring iNOS Inhibition in Macrophages using the Griess Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on iNOS activity in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound

  • Griess Reagent System (contains sulfanilamide and N-1-naphthylethylenediamine dihydrochloride in an acidic solution)[9]

  • Nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor). Incubate for 1-2 hours.

  • iNOS Induction: Prepare a solution of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in a complete cell culture medium. Add this induction cocktail to the wells already containing the inhibitor. Also, include a negative control group of cells that are not treated with the induction cocktail.

  • Incubation: Incubate the plate for 24 hours to allow for iNOS expression and NO production.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of each supernatant sample to a new 96-well plate.

    • Prepare a nitrite standard curve by making serial dilutions of the nitrite standard solution in the complete cell culture medium.

    • Add 50 µL of sulfanilamide solution to all samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-1-naphthylethylenediamine dihydrochloride solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the nitrite standard curve. Determine the percentage of inhibition for each concentration of this compound relative to the induced, untreated control.

Mandatory Visualization

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK-STAT Pathway IFNGR->JAK_STAT iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene JAK_STAT->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->iNOS_Protein PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_Protein Inhibition

Caption: iNOS signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start seed_cells Seed Macrophages in 96-well Plate start->seed_cells pre_treat Pre-treat with 1,3-PBIT or Vehicle seed_cells->pre_treat induce_inos Induce iNOS with LPS + IFN-γ pre_treat->induce_inos incubate Incubate for 24h induce_inos->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Analyze Data measure_abs->analyze troubleshooting_logic start Weak or No Inhibition Observed in Cells check_permeability Is Poor Cell Permeability a Known Issue? start->check_permeability increase_conc Action: Increase Inhibitor Concentration check_permeability->increase_conc Yes check_controls Are Positive/Negative Controls Working? check_permeability->check_controls No troubleshoot_assay Action: Troubleshoot Assay (e.g., Griess) check_controls->troubleshoot_assay No check_cytotoxicity Is Inhibitor Cytotoxic at Used Conc.? check_controls->check_cytotoxicity Yes lower_conc Action: Lower Concentration or Choose Alternative check_cytotoxicity->lower_conc Yes recheck_protocol Action: Review Protocol (Seeding, Timing, etc.) check_cytotoxicity->recheck_protocol No

References

Technical Support Center: Optimizing 1,3-PBIT Dihydrobromide Working Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-PBIT dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this potent and selective inducible nitric oxide synthase (iNOS) inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammatory responses.[1][2][3][4] Its primary mechanism of action is the competitive inhibition of the L-arginine binding site on the iNOS enzyme, thereby blocking the synthesis of NO.[5]

Q2: What is the selectivity profile of this compound for iNOS over other NOS isoforms?

A2: this compound exhibits high selectivity for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for targeted studies of iNOS-mediated pathways without significantly affecting the physiological functions of eNOS and nNOS.

Q3: What is the known solubility and stability of this compound?

A3: this compound is soluble in water at concentrations up to 100 mg/mL. For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least four years.

Q4: A recurring issue mentioned in the literature is the poor membrane permeability of this compound in whole-cell assays. How can this be addressed?

A4: The limited efficacy in cellular assays due to poor membrane permeability is a known challenge.[6] Strategies to overcome this include using higher concentrations in a dose-response experiment, increasing incubation times, or employing cell permeabilization techniques. For in vivo studies, systemic administration routes like intraperitoneal (IP) injection are often used to bypass initial membrane barriers.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to facilitate easy comparison and experimental planning.

Table 1: Inhibitory Potency of this compound against NOS Isoforms

NOS IsoformKi (human)IC50 (human, DLD-1 cells)
iNOS47 nM150 µM
eNOS9 µM-
nNOS0.25 µM-

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration RouteEffect
Conscious male Sprague-Dawley rats10 mg/kgIntraperitoneal (IP)Inhibited endotoxin-induced hypotension and renal effects.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to the activation of iNOS and the subsequent production of nitric oxide. This compound acts by directly inhibiting the iNOS enzyme in this pathway.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., IFN-γ, TNF-α) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK JAK JAK Cytokine_Receptor->JAK Cytokine_Receptor->MAPK IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NFkB_complex p50/p65 (NF-κB) IKK->NFkB_complex NFkB_nucleus p50/p65 NFkB_complex->NFkB_nucleus Translocation STAT STAT JAK->STAT STAT_nucleus STAT STAT->STAT_nucleus Translocation AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocation iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene STAT_nucleus->iNOS_gene AP1_nucleus->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->NO iNOS Catalysis PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_protein Inhibition

Caption: The iNOS signaling pathway, from extracellular stimuli to nitric oxide production and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition in Cell Culture

This protocol provides a general framework for assessing the inhibitory effect of this compound on iNOS activity in cultured cells, such as murine macrophage cell line RAW 264.7.

  • Cell Seeding: Plate cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • iNOS Induction: Stimulate the cells with an appropriate inducing agent to express iNOS. For RAW 264.7 cells, a combination of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) is commonly used. Incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Serially dilute the stock solution to achieve a range of final concentrations for a dose-response curve (e.g., 1 µM to 500 µM). Add the inhibitor to the cells and incubate for a predetermined time (e.g., 18-24 hours).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve.

  • Data Analysis: Plot the percentage of iNOS inhibition against the log of the inhibitor concentration to determine the IC50 value.

In_Vitro_Protocol A Seed Cells B Induce iNOS Expression (e.g., LPS + IFN-γ) A->B C Treat with 1,3-PBIT (Dose-Response) B->C D Incubate C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate IC50 G->H

Caption: Workflow for in vitro iNOS inhibition assay using this compound.

Protocol 2: In Vivo iNOS Inhibition in a Murine Model of Endotoxemia

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of endotoxemia.

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Endotoxemia: Administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal (IP) injection to induce a systemic inflammatory response and iNOS expression.

  • Inhibitor Administration: Prepare a sterile solution of this compound in saline. Administer the inhibitor via IP injection at a predetermined dose (e.g., 1-20 mg/kg). The timing of administration can be before, simultaneously with, or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic effect).

  • Sample Collection: At a specific time point after LPS and inhibitor administration (e.g., 6 hours), collect blood samples via cardiac puncture for plasma analysis and harvest tissues of interest (e.g., liver, lung, kidney).

  • Biomarker Analysis:

    • Plasma Nitrite/Nitrate (NOx) Levels: Measure the total NOx concentration in plasma as an indicator of systemic NO production using a commercially available kit.

    • Tissue iNOS Expression: Analyze iNOS protein expression in tissue homogenates by Western blotting or immunohistochemistry.

    • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue homogenates using ELISA.

  • Data Analysis: Compare the levels of NOx, iNOS expression, and cytokines between the vehicle-treated and 1,3-PBIT-treated groups to assess the in vivo inhibitory effect.

In_Vivo_Protocol A Acclimate Mice B Administer 1,3-PBIT (or Vehicle) A->B C Induce Endotoxemia (LPS) B->C D Monitor and Wait (e.g., 6 hours) C->D E Collect Blood and Tissues D->E F Analyze Biomarkers (NOx, iNOS, Cytokines) E->F G Compare Treatment Groups F->G

Caption: Workflow for in vivo evaluation of this compound in a mouse model.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.

Issue 1: Low or No Apparent Inhibition in Cell-Based Assays

  • Potential Cause: Poor membrane permeability of this compound.

  • Solutions:

    • Increase Concentration: Perform a broad dose-response curve, including higher concentrations (up to 500 µM or higher), to find an effective range for your specific cell type.

    • Increase Incubation Time: Extend the incubation period with the inhibitor to allow for more time to cross the cell membrane.

    • Use Permeabilizing Agents: For mechanistic studies where cell viability is not the primary endpoint, consider using a low concentration of a gentle permeabilizing agent like digitonin or saponin. However, this may affect cell physiology and should be carefully controlled.

    • Liposomal Formulation: For more advanced applications, consider encapsulating this compound in liposomes to enhance cellular uptake.

Issue 2: High Variability Between Replicates

  • Potential Cause: Inconsistent cell health, seeding density, or reagent preparation.

  • Solutions:

    • Cell Culture Consistency: Ensure consistent cell passage number, seeding density, and confluence at the time of the experiment.

    • Reagent Preparation: Prepare fresh solutions of this compound and iNOS-inducing agents for each experiment.

    • Assay Technique: Ensure thorough mixing of reagents and consistent incubation times and temperatures.[7]

Issue 3: Potential Off-Target Effects

  • Potential Cause: At higher concentrations, this compound may inhibit eNOS and nNOS.[5] Isothiourea-based compounds can also have other cellular effects.

  • Solutions:

    • Dose-Response: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.

    • Control Experiments: Include appropriate controls, such as using cells that do not express iNOS or using other selective iNOS inhibitors for comparison.

    • Phenotypic vs. Target-Specific Readouts: Correlate the observed phenotypic changes with direct measurements of iNOS activity (e.g., nitrite production) to confirm on-target effects.

Issue 4: Solubility and Stability Concerns

  • Potential Cause: Improper storage or handling of the compound.

  • Solutions:

    • Storage: Store the solid compound at -20°C.

    • Stock Solutions: Prepare fresh stock solutions in sterile water or buffer for each experiment. If storing stock solutions, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Visual Inspection: Always visually inspect the solution for any precipitation before use. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound.

By following these guidelines and protocols, researchers can optimize the working concentration of this compound and obtain reliable and reproducible results in their investigations of iNOS-mediated biological processes.

References

potential off-target effects of 1,3-PBIT dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,3-PBIT dihydrobromide. The primary focus is to address potential off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It exhibits significantly higher affinity for iNOS compared to the other major isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).

Q2: What are the known selectivity and potency values for this compound against NOS isoforms?

The selectivity profile of this compound has been characterized against the three human NOS isoforms. The inhibition constants (Ki) highlight its selectivity for iNOS.

TargetKiSelectivity vs. iNOS
iNOS 47 nM-
nNOS 0.25 µM (250 nM)~5.3-fold
eNOS 9 µM (9000 nM)~191-fold

Data compiled from publicly available sources.

Q3: I am observing a phenotype in my cellular assay that does not seem to be related to iNOS inhibition. Could this be an off-target effect?

While 1,3-PBIT is highly selective for iNOS, like any small molecule inhibitor, it has the potential for off-target interactions, particularly at higher concentrations. If your experimental results are inconsistent with the known function of iNOS in your model system, it is prudent to consider and investigate potential off-target effects.

Q4: What is a common reason for a discrepancy between in vitro potency and cellular activity of this compound?

It has been noted that the inhibitory activity of 1,3-PBIT in whole-cell systems can be significantly lower than its potent activity against the purified enzyme. This is presumed to be due to poor membrane permeability.[1][2][3] Therefore, higher concentrations may be required in cellular experiments to achieve effective intracellular concentrations for iNOS inhibition, which in turn could increase the risk of engaging off-target molecules.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments, with a focus on identifying potential off-target effects.

Issue 1: Unexpected Phenotypic Response

Symptoms:

  • You observe a biological response in your cells or animal model that is not readily explained by the inhibition of iNOS.

  • The phenotype is inconsistent with data from genetic knockouts/knockdowns of iNOS.

  • The response does not correlate with the level of iNOS expression in your system.

Troubleshooting Steps:

  • Confirm iNOS Inhibition: First, verify that 1,3-PBIT is inhibiting iNOS at the concentration used in your experiment. Measure downstream markers of iNOS activity, such as nitrite levels in the cell culture medium or tissue homogenate.

  • Concentration-Response Analysis: Perform a dose-response curve for your unexpected phenotype. If the EC50 for the unexpected phenotype is significantly different from the IC50 for iNOS inhibition, it may suggest an off-target effect.

  • Structural Analogue Control: If available, use a structurally related but inactive analogue of 1,3-PBIT. If the inactive analogue also produces the unexpected phenotype, it is more likely to be an off-target effect or an artifact related to the chemical scaffold.

  • Orthogonal Inhibition: Use an alternative, structurally distinct iNOS inhibitor. If this second inhibitor does not produce the same unexpected phenotype while still inhibiting iNOS, this strongly suggests that the original observation is due to an off-target effect of 1,3-PBIT.

  • Broad Panel Screening: To identify potential off-targets, consider screening 1,3-PBIT against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets. Commercial services are available for such profiling.

Issue 2: High Background or Non-Specific Effects in Assays

Symptoms:

  • You observe significant effects in your negative control groups treated with 1,3-PBIT.

  • The compound interferes with your assay technology (e.g., fluorescence, luminescence).

Troubleshooting Steps:

  • Assay Interference Check: Run a control experiment with your assay components (without cells or enzyme) in the presence of 1,3-PBIT to check for direct interference.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO, saline) is at the exact same concentration as in the compound-treated samples and is not causing any effects on its own.

  • Lower Concentration: If possible, lower the concentration of 1,3-PBIT to the minimum required for iNOS inhibition to reduce the likelihood of non-specific effects.

Experimental Protocols

The following are generalized protocols for investigating potential off-target effects. These should be adapted to your specific experimental system.

Protocol 1: Kinase Profiling Assay

This protocol describes a general approach for screening 1,3-PBIT against a panel of kinases to identify potential off-target interactions.

Objective: To determine if 1,3-PBIT inhibits the activity of a broad range of protein kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., representing different families of the kinome).

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent information to the screening service.

  • Screening Concentration: A common initial screening concentration is 1 µM or 10 µM. This can help identify even lower-affinity interactions.

  • Assay Format: The screening is typically performed as a percentage inhibition assay. The activity of each kinase is measured in the presence of a fixed concentration of 1,3-PBIT and compared to a vehicle control.

  • Data Analysis: The results will be provided as the percent inhibition for each kinase at the tested concentration. A significant inhibition (often >50%) is considered a "hit."

  • Follow-up: For any identified hits, perform a dose-response analysis to determine the IC50 value for the off-target kinase. This will allow you to assess the potency of the off-target interaction and compare it to the on-target potency for iNOS.

Protocol 2: GPCR Binding Assay

This protocol outlines a general method for screening 1,3-PBIT against a panel of GPCRs.

Objective: To identify any potential binding of 1,3-PBIT to a panel of common GPCRs.

Methodology:

  • GPCR Panel Selection: Select a radioligand binding assay panel from a commercial provider. This panel should cover a range of GPCR families.

  • Compound Submission: Prepare and submit a stock solution of 1,3-PBIT as described for the kinase assay.

  • Assay Principle: The assay measures the ability of 1,3-PBIT to displace a known radiolabeled ligand from its receptor.

  • Screening and Data: The compound is tested at a single high concentration (e.g., 10 µM), and the results are reported as the percentage of radioligand displacement.

  • Hit Confirmation: For receptors showing significant displacement (typically >50%), follow up with a full binding curve to determine the Ki (inhibition constant). This will quantify the affinity of 1,3-PBIT for the off-target GPCR.

Visualizations

The following diagrams illustrate key concepts related to investigating the off-target effects of this compound.

Off_Target_Investigation_Workflow cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Off-Target Identification start Unexpected Experimental Result Observed confirm_on_target Confirm On-Target (iNOS) Inhibition start->confirm_on_target dose_response Perform Dose-Response Curve for Phenotype confirm_on_target->dose_response inactive_analog Test Inactive Structural Analog dose_response->inactive_analog If phenotype persists... orthogonal_inhibitor Use Orthogonal iNOS Inhibitor inactive_analog->orthogonal_inhibitor broad_screen Broad Panel Screening (Kinases, GPCRs, etc.) orthogonal_inhibitor->broad_screen If phenotype is specific to 1,3-PBIT... confirm_hits Confirm Hits with Dose-Response (IC50/Ki) broad_screen->confirm_hits end Hypothesis Refined/ New Pathway Identified confirm_hits->end Identified Off-Target(s)

Caption: Workflow for investigating unexpected results and identifying potential off-target effects.

On_Target_Pathway pbit 1,3-PBIT inos iNOS pbit->inos no Nitric Oxide (NO) inos->no O2, NADPH arginine L-Arginine arginine->inos gc Soluble Guanylate Cyclase (sGC) no->gc cgmp cGMP gc->cgmp GTP downstream Downstream Physiological Effects cgmp->downstream

Caption: The intended on-target signaling pathway of 1,3-PBIT via iNOS inhibition.

Off_Target_Example pbit 1,3-PBIT off_target Off-Target Kinase (e.g., MAPK) pbit->off_target Unintended Inhibition p_substrate Phosphorylated Substrate off_target->p_substrate substrate Substrate Protein substrate->off_target unexpected Unexpected Phenotype p_substrate->unexpected

Caption: A hypothetical off-target signaling pathway, where 1,3-PBIT inhibits a kinase.

References

Technical Support Center: Overcoming Poor Bioavailability of 1,3-PBIT Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 1,3-PBIT dihydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The primary issue with this compound's efficacy in cellular and in vivo models is its presumed poor membrane permeability.[][2] This guide offers strategies and detailed experimental protocols to enhance its delivery and assess its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the in vitro activity of this compound significantly lower in whole-cell assays compared to its potent inhibition of the purified iNOS enzyme?

A1: The discrepancy is largely attributed to the poor membrane permeability of this compound.[][2] While it is a potent inhibitor of the isolated iNOS enzyme (Ki of 47 nM), its hydrophilic nature likely hinders its ability to efficiently cross cell membranes and reach its intracellular target.[2]

Q2: What are the initial steps to improve the cellular uptake of this compound in my experiments?

A2: A good starting point is to explore formulation strategies. Simple approaches include using permeation enhancers or developing lipid-based formulations to improve its transport across the cell membrane. For in vitro studies, co-incubation with a low concentration of a mild surfactant or a cyclodextrin could be tested, ensuring the chosen excipient does not interfere with the assay or cell viability.

Q3: I am observing low recovery of this compound in my Caco-2 permeability assay. What could be the cause and how can I troubleshoot this?

A3: Low recovery in Caco-2 assays is a common issue, often caused by nonspecific binding of the compound to plastic surfaces of the assay plates.[3] To mitigate this, you can preload the collection plates with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard before transferring the incubated samples.[3] This "organic catch" approach can significantly improve recovery.[3] Additionally, adding a low concentration of bovine serum albumin (BSA) to the basolateral chamber can help reduce nonspecific binding and improve the recovery of lipophilic compounds.

Q4: How can I be sure that my formulation strategy is not causing cytotoxicity in my cell-based assays?

A4: It is crucial to perform cytotoxicity testing for any new formulation. This can be done using standard assays such as MTT, XTT, or LDH release assays. You should test a range of concentrations of your formulation (both with and without this compound) to determine the maximum non-toxic concentration.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the investigation of this compound's bioavailability.

ProblemPotential Cause(s)Suggested Solution(s)
Low apparent permeability (Papp) in Caco-2 assay Poor intrinsic membrane permeability of this compound.1. Formulation: Develop and test various formulations such as lipid-based systems (e.g., SEDDS/SMEDDS) or nanoparticle formulations. 2. Permeation Enhancers: Co-administer with known permeation enhancers (e.g., sodium caprate, bile salts), ensuring they are used at non-toxic concentrations.
High variability in in vivo pharmacokinetic data Poor and variable absorption from the gastrointestinal tract. Rapid metabolism (first-pass effect).1. Formulation Optimization: Utilize a robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), to improve solubility and consistency of absorption. 2. Route of Administration: For initial studies to understand systemic clearance, consider intravenous (IV) administration to bypass absorption issues.
Inconsistent results in cellular assays Inconsistent cellular uptake of this compound. Degradation of the compound in the cell culture medium.1. Standardized Formulation Protocol: Use a consistent and well-characterized formulation for all experiments. 2. Stability Assessment: Determine the stability of this compound in your cell culture medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

This protocol outlines the preparation of a lipid-based formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of the drug to a known volume of the excipient.

    • Vortex for 2 minutes and then shake in a water bath at 37°C for 48 hours.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select the most suitable oil, surfactant, and co-surfactant.

    • Prepare mixtures of the oil, surfactant, and co-surfactant at various ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SMEDDS formulation.

  • Preparation of the this compound-Loaded SMEDDS:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Gently heat (if necessary, not exceeding 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This protocol describes the steps to evaluate the permeability of this compound and its formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated and confluent monolayer is formed.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >250 Ω·cm².

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (this compound or its formulation in HBSS) to the apical (A) chamber (for A to B transport) or the basolateral (B) chamber (for B to A transport).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A to B, A for B to A) and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Papp Calculation:

    • Analyze the concentration of this compound in all samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of this compound and its formulations in rats. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Intravenous (IV) injection supplies

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate the rats to the housing conditions for at least 3 days.

    • Divide the animals into groups (e.g., oral administration of 1,3-PBIT in vehicle, oral administration of 1,3-PBIT SMEDDS, IV administration of 1,3-PBIT in saline).

  • Dosing:

    • For oral administration, administer the formulation via oral gavage at a specified dose.

    • For intravenous administration, inject the solution into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis and Pharmacokinetic Parameter Calculation:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Elimination half-life (t½)

      • Bioavailability (F%) for oral doses, calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

iNOS Signaling Pathway

The following diagram illustrates the signaling cascade leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), the target of this compound.

iNOS_Signaling_Pathway cluster_nucleus Within Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation L_Arginine L-Arginine iNOS_Protein->L_Arginine catalyzes conversion of NO_Citrulline NO + L-Citrulline L_Arginine->NO_Citrulline PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_Protein inhibits

Caption: Simplified iNOS signaling pathway and the inhibitory action of 1,3-PBIT.

Experimental Workflow for Bioavailability Assessment

This workflow outlines the key stages in evaluating strategies to overcome the poor bioavailability of this compound.

Bioavailability_Workflow Start Problem: Poor Bioavailability of This compound Formulation Formulation Development (e.g., SMEDDS, Nanoparticles) Start->Formulation InVitro In Vitro Permeability (Caco-2 Assay) Formulation->InVitro Decision Optimized Formulation? InVitro->Decision Papp > Threshold? InVivo In Vivo Pharmacokinetics (Rat Model) DataAnalysis Data Analysis and Bioavailability Calculation InVivo->DataAnalysis End Successful Enhancement of Bioavailability DataAnalysis->End Decision->Formulation No, Re-formulate Decision->InVivo Yes

Caption: Workflow for formulation and testing to improve bioavailability.

Troubleshooting Logic for Low Caco-2 Recovery

This diagram provides a logical approach to troubleshooting low compound recovery in Caco-2 assays.

Caption: Troubleshooting guide for low recovery in Caco-2 permeability assays.

References

minimizing cytotoxicity of 1,3-PBIT dihydrobromide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-PBIT dihydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][][4] Its primary mechanism of action is to block the production of nitric oxide (NO) by iNOS, an enzyme often upregulated during inflammatory responses and in various disease states. It shows significantly higher selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][]

Q2: I am observing high levels of cytotoxicity in my cell lines when using this compound. Is this expected?

A2: While this compound is a selective iNOS inhibitor, it has been reported to have poor membrane permeability in whole-cell systems.[1][2][][4] This may necessitate the use of higher concentrations to achieve the desired intracellular effect, which can potentially lead to off-target effects and subsequent cytotoxicity. The extent of cytotoxicity can be cell line-dependent. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.

Q3: What is the recommended solvent and storage condition for this compound?

A3: Based on available data, this compound is soluble in water (up to 100 mg/ml) and DMSO.[4][5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO or water and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]

Q4: How can I determine if the observed cell death is due to the intended iNOS inhibition or off-target cytotoxicity?

A4: This is a critical experimental question. To distinguish between on-target and off-target effects, you can consider the following controls:

  • Use a structurally different iNOS inhibitor: Compare the effects of this compound with another well-characterized iNOS inhibitor. If both induce similar effects at concentrations that inhibit iNOS, it is more likely an on-target effect.

  • Rescue experiment: If the cytotoxicity is due to iNOS inhibition, you might be able to rescue the cells by providing an exogenous source of NO (e.g., using an NO donor).

  • Measure iNOS activity: Directly measure iNOS activity (e.g., by quantifying nitrite levels in the culture medium) to confirm that the concentrations of this compound you are using are effectively inhibiting the enzyme.

  • Use a cell line that does not express iNOS: If the compound is still toxic in a cell line lacking the target, the cytotoxicity is likely off-target.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Issue Possible Cause Recommended Solution
High Cytotoxicity at Expected Efficacious Concentrations The working concentration is too high for the specific cell line.Perform a dose-response experiment to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, LDH). Start with a wide range of concentrations to identify a sub-toxic range for your experiments.[6]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1-0.5%).[7][8] Run a vehicle control (medium with the same amount of solvent) to assess solvent toxicity.[9]
Poor membrane permeability leading to the use of high concentrations.Consider using a permeabilization agent, but be aware that this can also induce stress and cytotoxicity. A better approach might be to explore newer, more cell-permeable iNOS inhibitors if available.
Contamination of cell culture.Regularly check your cell cultures for microbial contamination. Use proper aseptic techniques. Test for mycoplasma contamination, which can affect cellular responses.[7]
Inconsistent Results Between Experiments Variation in cell density at the time of treatment.Standardize the cell seeding density and ensure a consistent cell confluence at the start of each experiment.[10][11]
Instability of the compound in culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods.
Cell line passage number.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.[7]
Low or No iNOS Inhibition Incorrect concentration used.Confirm the calculations for your dilutions. As mentioned, poor cell permeability may require higher concentrations than the reported Ki value for the purified enzyme.[1][2]
Inactive compound.Ensure the compound has been stored correctly at -20°C and protected from light if it is light-sensitive.[5]
Low or no iNOS expression in the cell line.Confirm that your cell line expresses iNOS, especially under the specific experimental conditions (e.g., stimulation with cytokines like IFN-γ and LPS is often required to induce iNOS expression). You can check for iNOS expression by Western blot or qPCR.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which can be an indicator of cell viability.[12]

Materials:

  • This compound

  • Sterile DMSO or water for stock solution

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (vehicle control).[9]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.[9]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls: Include the following controls as per the kit manufacturer's instructions:[9]

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Maximum LDH release control (cells lysed with a lysis buffer provided in the kit)

    • Medium background control

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration using the formula provided in the kit's manual, which typically normalizes the sample absorbance to the spontaneous and maximum LDH release controls.

Visualizations

Signaling Pathway of iNOS Inhibition

iNOS_Pathway cluster_cell Cell cluster_effects Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) NFkB_STAT1 NF-κB / STAT1 Activation Inflammatory_Stimuli->NFkB_STAT1 Activates iNOS_Gene iNOS Gene Transcription NFkB_STAT1->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation L_Arginine L-Arginine iNOS_Protein->L_Arginine Catalyzes conversion of NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline NO_Signaling NO-mediated Signaling (e.g., cGMP pathway) NO_Citrulline->NO_Signaling PBIT 1,3-PBIT dihydrobromide PBIT->iNOS_Protein Inhibits Off_Target Off-Target Effects PBIT->Off_Target May cause Cytotoxicity Potential Cytotoxicity (High Concentrations) Off_Target->Cytotoxicity

Caption: Signaling pathway showing the inhibition of iNOS by this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Prepare Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of This compound seed_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24h, 48h, 72h) treat_cells->incubate MTT_assay MTT Assay (Metabolic Activity) incubate->MTT_assay LDH_assay LDH Assay (Membrane Integrity) incubate->LDH_assay read_plate Read Absorbance (Microplate Reader) MTT_assay->read_plate LDH_assay->read_plate analyze_data Data Analysis: Calculate % Viability / % Cytotoxicity read_plate->analyze_data determine_ic50 Determine IC50 / Non-Toxic Concentration Range analyze_data->determine_ic50 end End: Optimized Protocol determine_ic50->end Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is this the lowest effective concentration? start->check_concentration check_solvent Is the solvent concentration below toxic levels? check_concentration->check_solvent Yes optimize_concentration Action: Perform Dose-Response Curve to find optimal concentration. check_concentration->optimize_concentration No check_controls Are vehicle and untreated controls behaving as expected? check_solvent->check_controls Yes adjust_solvent Action: Reduce solvent concentration in final working solution. check_solvent->adjust_solvent No check_culture Is the cell culture healthy and free of contamination? check_controls->check_culture Yes troubleshoot_assay Action: Review assay protocol, reagents, and cell seeding density. check_controls->troubleshoot_assay No new_culture Action: Start a new culture from a frozen, low-passage stock. check_culture->new_culture No consider_off_target Conclusion: Cytotoxicity may be an inherent off-target effect of the compound. check_culture->consider_off_target Yes

References

Technical Support Center: 1,3-PBIT Dihydrobromide iNOS Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1,3-PBIT dihydrobromide in inducible nitric oxide synthase (iNOS) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit iNOS?

A1: 1,3-PBIT (S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea) dihydrobromide is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme. It acts as a competitive inhibitor at the arginine-binding site of the enzyme, thereby blocking the synthesis of nitric oxide (NO). In enzymatic assays with purified human iNOS, it exhibits high potency.

Q2: Why is my potent enzymatic inhibitor, 1,3-PBIT, showing weak activity in my cell-based assay?

A2: A significant drop in potency for 1,3-PBIT between enzymatic and cell-based assays is a known issue. This is primarily attributed to its poor membrane permeability.[1] While it is highly effective against the isolated enzyme, its ability to cross the cell membrane to reach the intracellular iNOS is limited. This results in a much higher concentration of the compound being required to achieve inhibition in a whole-cell system. For instance, while the enzymatic Ki is in the nanomolar range, the IC50 in cell lines can be in the micromolar range.

Q3: What is the recommended cell line for an iNOS inhibition assay?

A3: The murine macrophage cell line, RAW 264.7, is a widely used and recommended model for studying iNOS induction and inhibition.[2][3] These cells can be reliably stimulated to produce significant amounts of NO through the induction of iNOS, making them suitable for screening inhibitors.

Q4: How do I prepare a stock solution of this compound for my cell-based assay?

A4: Based on general laboratory practice for similar compounds, a stock solution of this compound can be prepared by dissolving it in an appropriate solvent like sterile, nuclease-free water or DMSO. Given that many organic compounds are soluble in DMSO, it is a common choice. It is crucial to prepare a concentrated stock solution (e.g., 10-100 mM in DMSO) and then dilute it to the final working concentrations in the cell culture medium. Always ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How is iNOS activity measured in a cell-based assay?

A5: The most common method for indirectly measuring iNOS activity in cell-based assays is the Griess assay.[4] This colorimetric assay quantifies the amount of nitrite (NO₂⁻), a stable and measurable breakdown product of NO, in the cell culture supernatant. The intensity of the color change is proportional to the nitrite concentration, which reflects the NO production by the cells.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting techniques.
Low or no nitric oxide (NO) production in stimulated control cells - Ineffective iNOS induction (LPS/IFN-γ issue)- Unhealthy or low viability cells- Insufficient L-arginine in the medium- Mycoplasma contamination- Use fresh, properly stored LPS and IFN-γ at optimized concentrations.- Ensure cells are in the logarithmic growth phase and have high viability before seeding.- Use a culture medium with an adequate concentration of L-arginine, the substrate for iNOS.- Regularly test cell cultures for mycoplasma contamination.
High background in negative control wells (unstimulated cells) - Cell stress leading to iNOS expression- Contamination of cell culture- Handle cells gently to minimize stress.- Ensure all reagents and media are sterile.
Inconsistent results with 1,3-PBIT treatment - Poor solubility of 1,3-PBIT at working concentrations- Precipitation of the compound in the culture medium- Prepare fresh dilutions of 1,3-PBIT from a concentrated stock for each experiment.- Visually inspect the media for any signs of precipitation after adding the compound.- Consider using a solubilizing agent if precipitation is a persistent issue, ensuring the agent itself does not affect the cells.
Observed cell toxicity at higher concentrations of 1,3-PBIT - Cytotoxic effects of the compound or the solvent (e.g., DMSO)- Perform a cell viability assay (e.g., MTT or resazurin) in parallel to determine the cytotoxic concentration of 1,3-PBIT.- Ensure the final concentration of the solvent is below the toxic threshold for your cells.
Color interference with the Griess assay - Phenol red in the culture medium- Compounds that absorb at a similar wavelength to the Griess reaction product- Use a phenol red-free medium for the experiment.- Run a control with the compound in cell-free medium to check for any direct interference with the Griess reagents.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and other common iNOS inhibitors.

Table 1: Inhibitory Potency of this compound

ParameterSpeciesValueNotes
K_i Human (purified enzyme)47 nMDemonstrates high enzymatic potency.
IC_50 Human (DLD-1 cells)150 µMThe significantly higher value in a cell-based assay suggests poor membrane permeability.[5]

Table 2: Comparative IC50 Values of Various iNOS Inhibitors in Macrophage Cell Lines

InhibitorCell LineIC50 Value
Aminoguanidine RAW 264.7~15 µM
L-NIL RAW 264.7~3 µM
1400W RAW 264.7~1 µM
GW274150 J7740.04 µM
AE-ITU J774.26 µM[6]
L-NMMA J774.235 µM[6]

Note: IC50 values can vary depending on experimental conditions such as cell density, stimulant concentration, and incubation time.

Experimental Protocols

Cell-Based iNOS Inhibition Assay Using RAW 264.7 Cells

This protocol outlines the measurement of iNOS inhibition by quantifying nitrite production in LPS and IFN-γ stimulated RAW 264.7 macrophages using the Griess assay.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium), phenol red-free, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ), murine

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and adjust the cell density to 2.5 x 10⁵ cells/mL in complete DMEM.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (2.5 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the cells and add 50 µL of the diluted 1,3-PBIT solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest 1,3-PBIT concentration).

    • Prepare a stimulation solution of LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 20 ng/mL) in complete DMEM.

    • Add 50 µL of the stimulation solution to all wells except the negative control wells (add 50 µL of complete DMEM instead).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a nitrite standard curve by serially diluting a 100 µM sodium nitrite stock solution in complete DMEM (ranging from 0 to 100 µM).

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of iNOS inhibition for each concentration of 1,3-PBIT compared to the stimulated control.

    • Determine the IC50 value of 1,3-PBIT.

Visualizations

iNOS Induction Signaling Pathway

iNOS_Induction_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathways (ERK, p38, JNK) TLR4->MAPK JAK JAK1/2 IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene STAT1 STAT1 JAK->STAT1 phosphorylates STAT1->Nucleus translocates to STAT1->iNOS_Gene MAPK->Nucleus activates transcription factors MAPK->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein (Dimer) iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO L_Citrulline L-Citrulline NO->L_Citrulline

Caption: Simplified signaling pathway of iNOS induction by LPS and IFN-γ.

Experimental Workflow for iNOS Inhibition Assay

iNOS_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 add_inhibitor Add 1,3-PBIT (and controls) incubate1->add_inhibitor add_stimulants Add LPS + IFN-γ add_inhibitor->add_stimulants incubate2 Incubate 24 hours add_stimulants->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance (540 nm) griess_assay->measure_abs analyze_data Analyze Data (Calculate IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell-based iNOS inhibition assay.

Troubleshooting Logic for Weak Inhibition

Troubleshooting_Weak_Inhibition start Weak or No Inhibition Observed check_no Is NO production in stimulated control high? start->check_no troubleshoot_induction Troubleshoot iNOS Induction: - Check LPS/IFN-γ - Check cell health - Check L-arginine check_no->troubleshoot_induction No check_viability Is there cell toxicity at high inhibitor concentrations? check_no->check_viability Yes cytotoxicity_issue Cytotoxicity is masking inhibition. Determine non-toxic concentration range. check_viability->cytotoxicity_issue Yes check_permeability Consider Poor Cell Permeability check_viability->check_permeability No permeability_explanation 1,3-PBIT has known poor cell permeability. Higher concentrations are needed for cellular effect compared to enzymatic assay. check_permeability->permeability_explanation

Caption: Troubleshooting decision tree for weak inhibition by 1,3-PBIT.

References

Validation & Comparative

A Comparative Guide to iNOS Inhibitors: 1,3-PBIT Dihydrobromide vs. L-NIL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent inhibitors of inducible nitric oxide synthase (iNOS): 1,3-Phenylenebis(1,2-ethanediyl)bisisothiourea dihydrobromide (1,3-PBIT) and N⁶-(1-Iminoethyl)-L-lysine dihydrobromide (L-NIL). This document summarizes key experimental data on their inhibitory potency and selectivity, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to iNOS and its Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO). While NO is a critical signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, septic shock, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. This guide focuses on two such inhibitors, 1,3-PBIT dihydrobromide and L-NIL, providing a detailed comparison of their biochemical and cellular activities.

Data Presentation: Potency and Selectivity

The following tables summarize the quantitative data for this compound and L-NIL, focusing on their inhibitory constants (Kᵢ and IC₅₀) against the three main NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). Lower values indicate higher potency.

Table 1: Inhibitory Potency (Kᵢ) of this compound and L-NIL against Purified NOS Isoforms

InhibitoriNOS Kᵢ (nM)nNOS Kᵢ (nM)eNOS Kᵢ (nM)
This compound 472509000
L-NIL Data not availableData not availableData not available

Note: Kᵢ values provide a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of this compound and L-NIL

InhibitoriNOS IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS IC₅₀ (µM)
This compound (in DLD-1 cells) 150[1]Not reportedNot reported
L-NIL (purified enzyme) 0.4 - 3.3[2][3][4]17 - 92[2][3][4]8 - 38[2][3]

Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC₅₀ for 1,3-PBIT was determined in a cell-based assay, which may be influenced by factors such as cell membrane permeability. It has been suggested that 1,3-PBIT has poor membrane permeability[1].

Table 3: In Vivo Efficacy of this compound and L-NIL

InhibitorAnimal ModelDose and AdministrationKey Findings
This compound Endotoxin-induced hypotension in rats10 mg/kg, i.p.Inhibited the endotoxin-induced fall in mean arterial pressure.
L-NIL Burn injury in rats60 mg/kg, i.p., twice dailyReversed burn-induced activation of GSK-3β in skeletal muscle.
Lipopolysaccharide (LPS)-treated rats3 mg every 20 minutesReversed the decrease in glomerular filtration rate[5].
Carrageenan-induced paw edema in rats5-25 mg/kg, i.p.Inhibited the late phase of the edema response[6].
Human melanoma xenografts in mice0.15% in drinking waterInhibited tumor growth and extended survival[7].
Sepsis model in mice10 and 30 mg/kg, i.p.Prevented inflammation and oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate iNOS inhibitors.

In Vitro iNOS Enzyme Activity Assay (Radiometric)

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by purified iNOS.

Materials:

  • Purified iNOS enzyme

  • [³H]L-arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH₄)

  • NADPH

  • Calmodulin

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, and purified iNOS enzyme.

  • Add the test inhibitor (1,3-PBIT or L-NIL) at various concentrations.

  • Initiate the reaction by adding [³H]L-arginine.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding Stop Buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate [³H]L-citrulline from unreacted [³H]L-arginine.

  • Elute [³H]L-citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the supernatant of cultured cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 1,3-PBIT or L-NIL for 1-2 hours.

  • Induce iNOS expression by stimulating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and freshly prepared Griess Reagent (equal parts of A and B).

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Western Blot Analysis of iNOS Protein Expression

This technique is used to determine the effect of inhibitors on the expression level of the iNOS protein.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for iNOS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with or without the inhibitors and iNOS-inducing stimuli.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to iNOS inhibition.

iNOS_Signaling_Pathway LPS LPS/IFN-γ TLR4 TLR4/IFNGR LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO  Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Inhibitor 1,3-PBIT / L-NIL Inhibitor->iNOS_Protein Inhibition

Caption: iNOS signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Cell Culture (e.g., RAW 264.7) Induction iNOS Induction (LPS/IFN-γ) Start->Induction Treatment Inhibitor Treatment (1,3-PBIT or L-NIL) Induction->Treatment Incubation Incubation (24h) Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Lyse Cells Incubation->Cells Griess_Assay Griess Assay for NO₂⁻ Supernatant->Griess_Assay Western_Blot Western Blot for iNOS Cells->Western_Blot Data_Analysis Data Analysis (IC₅₀, etc.) Griess_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating iNOS inhibitors.

Conclusion

Both this compound and L-NIL are potent inhibitors of iNOS. Based on the available data, L-NIL demonstrates excellent selectivity for iNOS over nNOS and eNOS in purified enzyme assays. 1,3-PBIT also shows high selectivity for iNOS based on its Kᵢ values, although its effectiveness in cell-based assays appears to be limited, potentially due to poor membrane permeability.

For in vitro studies using purified enzymes, both inhibitors are strong candidates, with the choice potentially depending on the specific experimental conditions. For cell-based assays and in vivo studies, L-NIL has a more extensive body of literature supporting its efficacy and bioavailability. The selection of an appropriate inhibitor should be guided by the specific requirements of the experimental system, including the need for cell permeability and the desired selectivity profile. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

A Comparative Guide to 1,3-PBIT Dihydrobromide and Other Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-PBIT dihydrobromide with other prominent selective inhibitors of inducible nitric oxide synthase (iNOS). The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a detailed analysis of inhibitory potency, selectivity, and the experimental methodologies used for their characterization.

Introduction to iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO). While NO is a critical signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. This guide focuses on comparing this compound against other well-established iNOS inhibitors: 1400W, L-NIL, and GW274150.

Quantitative Comparison of iNOS Inhibitors

The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and other selected iNOS inhibitors. This data provides a quantitative measure of their potency and selectivity against the three main NOS isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). Lower values indicate higher potency.

InhibitorTargetKi (nM)IC50 (µM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
This compound human iNOS47[1][][3]-~191-fold[1]~5.3-fold[1][][3][1][][3]
human eNOS9000[1][][3]-[1][][3]
human nNOS250[1][][3]-[1][][3]
1400W human iNOS≤ 7->5000-fold~286-fold
human eNOS50000-
human nNOS2000-
L-NIL mouse iNOS-3.3~28-fold-
rat cNOS-92
GW274150 human iNOS<400.2 (intracellular)>260-fold>219-fold[4]
rat eNOS->300[4]
rat nNOS->200[4]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Experimental Workflow

To understand the context of iNOS inhibition, it is crucial to visualize the signaling cascade leading to its activation and the general workflow for evaluating potential inhibitors.

iNOS Signaling Pathway

The following diagram illustrates the key signaling pathways that induce the expression of iNOS, leading to the production of nitric oxide.

iNOS_Signaling_Pathway cluster_nucleus Cell Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inhibitor iNOS Inhibitors (e.g., 1,3-PBIT) Inhibitor->iNOS_Protein

Caption: Simplified iNOS signaling pathway initiated by LPS.

Experimental Workflow for iNOS Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing iNOS inhibitors.

Experimental_Workflow start Start: Compound Library cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture induction iNOS Induction (e.g., LPS/IFN-γ) cell_culture->induction treatment Treatment with Inhibitors (e.g., 1,3-PBIT) induction->treatment incubation Incubation treatment->incubation griess_assay Nitrite Measurement (Griess Assay) incubation->griess_assay data_analysis Data Analysis (IC50 Determination) griess_assay->data_analysis selectivity_assay Selectivity Assays (eNOS, nNOS) data_analysis->selectivity_assay Promising Hits end End: Lead Compound Identification data_analysis->end selectivity_assay->end

Caption: General workflow for screening iNOS inhibitors.

Experimental Protocols

A detailed understanding of the experimental methods is crucial for interpreting the provided data. The following is a representative protocol for an in vitro iNOS inhibition assay using the Griess reagent, a common method for quantifying nitric oxide production.

In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted from methodologies frequently used in the literature to assess the inhibitory effects of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6]

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded into 96-well plates at a density of 1.5 x 105 cells/mL and allowed to adhere overnight.[5]

2. iNOS Induction and Inhibitor Treatment:

  • The culture medium is replaced with fresh medium containing the desired concentrations of the test inhibitor (e.g., this compound).

  • iNOS expression is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.[5]

  • The plates are then incubated for 24 hours.[5]

3. Nitrite Quantification (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.[5]

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.[5]

  • The plate is incubated at room temperature for 10 minutes in the dark.[5]

  • The absorbance is measured at 540 nm using a microplate reader.[5]

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve.

  • The percentage of iNOS inhibition is determined by comparing the nitrite concentration in the inhibitor-treated wells to the LPS-stimulated control wells.

  • The IC50 value, the concentration of inhibitor required to inhibit 50% of iNOS activity, is then calculated from the dose-response curve.

Conclusion

This compound is a potent and selective iNOS inhibitor, demonstrating significant inhibitory activity against the inducible isoform with good selectivity over eNOS. Its potency is comparable to other well-known inhibitors such as 1400W and GW274150. The choice of an appropriate iNOS inhibitor for a particular research application will depend on the specific requirements of the study, including the desired level of selectivity and the experimental system being used. It is important to note that while 1,3-PBIT shows high potency on the purified enzyme, its effectiveness in whole-cell assays can be limited, potentially due to poor membrane permeability.[1][][3] This guide provides a foundational comparison to aid in this selection process. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental setup.

References

Validating iNOS Inhibition: A Comparative Guide to 1,3-PBIT Dihydrobromide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation due to its role in various inflammatory and pathological processes. This guide provides a comprehensive comparison of 1,3-PBIT dihydrobromide, a potent iNOS inhibitor, with other commonly used alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid in the objective evaluation of these compounds.

Comparative Efficacy and Selectivity of iNOS Inhibitors

The selection of an appropriate iNOS inhibitor is crucial for targeted therapeutic intervention. The following tables summarize the key quantitative metrics—inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50)—for this compound and its alternatives. These values provide a snapshot of the potency and selectivity of each compound against the three main nitric oxide synthase (NOS) isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).

Table 1: Inhibitory Constant (Ki) Values for Various NOS Inhibitors

InhibitoriNOS Ki (nM)nNOS Ki (µM)eNOS Ki (µM)Selectivity (iNOS vs. eNOS)
This compound 47[1][][3][4]0.25[1][][3][4]9[1][][3][4]~191-fold
L-N6-(1-Iminoethyl)lysine (L-NIL) ---~28-fold[5][6]
1400W ≤ 7[7][8][9]2[9][10]50[9][10]~7143-fold[9]

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Various NOS Inhibitors

InhibitoriNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)
This compound (in DLD-1 cells) 150[1]--
L-N6-(1-Iminoethyl)lysine (L-NIL) 0.4-3.3[11]17-92[11]8-38[11]
Aminoguanidine 30[12]-140[12]
1400W (in RAW264.7 cells) 0.2-1.5[13]--

Note: The IC50 value for this compound in whole cells is significantly higher than its Ki value, which is attributed to poor membrane permeability.[1][][4]

Experimental Protocols for Validating iNOS Inhibition

Accurate validation of iNOS inhibition requires robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to quantify nitric oxide production and iNOS enzyme activity.

Griess Assay for Nitrite Determination

The Griess assay is a widely used colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO2-), in biological fluids.

Principle: This assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.[14]

Materials:

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.

  • Sodium nitrite standard solutions (for standard curve).

  • Cell culture supernatants or other biological samples.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge the samples to remove any cellular debris.

  • Standard Curve: Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same medium as the samples.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent I to each well.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

iNOS Enzyme Activity Assay

This assay directly measures the enzymatic activity of iNOS by monitoring the conversion of L-arginine to L-citrulline.

Principle: The assay typically uses radiolabeled L-arginine (e.g., [3H]L-arginine). iNOS in the sample converts the labeled L-arginine to labeled L-citrulline. The positively charged L-arginine is then separated from the neutral L-citrulline using a cation-exchange resin, and the radioactivity of the L-citrulline is quantified.

Materials:

  • Cell or tissue lysates containing iNOS.

  • [3H]L-arginine.

  • Reaction buffer containing NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

  • Calmodulin (for nNOS and eNOS activity measurement, if needed for selectivity profiling).

  • Stop buffer (e.g., containing EDTA).

  • Cation-exchange resin (e.g., Dowex AG 50W-X8).

  • Scintillation counter and vials.

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate, reaction buffer, and [3H]L-arginine.

    • For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., this compound) for a specified time before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation:

    • Add a slurry of the cation-exchange resin to each tube to bind the unreacted [3H]L-arginine.

    • Centrifuge the tubes to pellet the resin.

  • Measurement:

    • Transfer the supernatant containing the [3H]L-citrulline to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the iNOS activity based on the amount of [3H]L-citrulline produced per unit of time and protein concentration.

Visualizing Key Pathways

To better understand the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway and a typical experimental workflow for validating an iNOS inhibitor.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TAK1->MAPK_Cascade NFkB NF-κB IKK->NFkB phosphorylates IκB NFkB_Inhibitor IκB iNOS_Gene iNOS Gene NFkB->iNOS_Gene translocates to nucleus AP1 AP-1 MAPK_Cascade->AP1 AP1->iNOS_Gene IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK IFNgR->JAK STAT1 STAT1 JAK->STAT1 STAT1->iNOS_Gene translocates to nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO_Citrulline NO + L-Citrulline iNOS_Protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein

Caption: The iNOS signaling pathway is activated by inflammatory stimuli like LPS and IFN-γ.

Experimental_Workflow start Start: Hypothesis (Compound X inhibits iNOS) cell_culture Cell Culture (e.g., Macrophages, Epithelial Cells) start->cell_culture stimulation Stimulation with LPS/IFN-γ to induce iNOS cell_culture->stimulation treatment Treatment with 1,3-PBIT or Alternative Inhibitors stimulation->treatment sample_collection Sample Collection (Supernatant and Cell Lysate) treatment->sample_collection griess_assay Griess Assay (Nitrite Measurement in Supernatant) sample_collection->griess_assay enzyme_assay iNOS Enzyme Activity Assay (L-Citrulline Formation in Lysate) sample_collection->enzyme_assay western_blot Western Blot (iNOS Protein Expression) sample_collection->western_blot data_analysis Data Analysis (IC50/Ki Determination, Statistical Analysis) griess_assay->data_analysis enzyme_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Validation of iNOS Inhibition data_analysis->conclusion

Caption: A typical experimental workflow for validating the inhibitory activity of a compound on iNOS.

References

Comparative Analysis of 1,3-PBIT Dihydrobromide: A Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of an enzyme inhibitor is paramount. This guide provides a comparative analysis of 1,3-PBIT dihydrobromide, focusing on its cross-reactivity with various enzymes. While 1,3-PBIT is a known potent inhibitor of nitric oxide synthase (NOS), its activity against other enzyme families is not extensively documented in publicly available literature. This guide, therefore, concentrates on its well-characterized selectivity within the NOS family, supplemented with the necessary experimental context.

Quantitative Comparison of this compound Inhibition Across NOS Isoforms

This compound demonstrates significant selectivity for the inducible nitric oxide synthase (iNOS) isoform over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications where targeting iNOS-driven nitric oxide production is desired without affecting the constitutive, physiological roles of eNOS and nNOS. The inhibitory potency is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity and more potent inhibition.

Enzyme TargetCommon NameKi ValueSelectivity vs. iNOS
Inducible Nitric Oxide SynthaseiNOS47 nM-
Endothelial Nitric Oxide SynthaseeNOS9.0 µM (9000 nM)~191-fold
Neuronal Nitric Oxide SynthasenNOS0.25 µM (250 nM)~5-fold

Note: The data presented is based on studies of purified human enzymes. The inhibition by 1,3-PBIT in whole-cell systems is reported to be significantly lower, which is thought to be due to poor membrane permeability.

Cross-Reactivity with Other Enzyme Families

Extensive searches of publicly available scientific literature and databases did not yield specific data on the cross-reactivity of this compound against a broad panel of other enzyme classes, such as kinases, proteases, or phosphatases. Isothiourea-based compounds, the chemical class to which 1,3-PBIT belongs, are primarily recognized for their potent inhibition of NOS enzymes. While this suggests a degree of specificity, the absence of comprehensive screening data means that potential off-target effects on other enzymes cannot be definitively ruled out without further experimental investigation. Researchers are advised to consider this lack of broad-panel data when designing experiments and interpreting results.

Experimental Protocols

The determination of the inhibitory activity of this compound against NOS isoforms is typically performed using a competitive enzyme inhibition assay. The following protocol is a generalized representation based on established methodologies.

Objective: To determine the inhibition constant (Ki) of this compound for iNOS, eNOS, and nNOS.

Materials:

  • Purified human iNOS, eNOS, and nNOS enzymes

  • L-[14C]arginine (radiolabeled substrate)

  • This compound (test inhibitor)

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin (for eNOS and nNOS activation)

  • Calcium Chloride (CaCl2) (for eNOS and nNOS activation)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Cation exchange resin (e.g., Dowex AG 50WX-8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Purified NOS isoforms are prepared and quantified.

  • Reaction Mixture Preparation: A series of reaction mixtures are prepared containing the reaction buffer, NADPH, BH4, and for eNOS and nNOS, calmodulin and CaCl2.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is also prepared.

  • Enzyme Addition: The reaction is initiated by adding a known amount of the respective NOS isoform to the mixtures.

  • Substrate Addition: The radiolabeled substrate, L-[14C]arginine, is added to start the enzymatic reaction. The concentration of L-arginine is varied to determine the mechanism of inhibition.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C) for a specific period during which the enzyme converts L-arginine to L-citrulline.

  • Reaction Termination: The reaction is stopped, typically by adding a stop buffer containing a high concentration of a non-radiolabeled arginine and a chelating agent like EDTA.

  • Separation of Substrate and Product: The reaction mixture is applied to a cation exchange resin column. The unreacted L-[14C]arginine (positively charged) binds to the resin, while the product, L-[14C]citrulline (neutral), flows through.

  • Quantification: The amount of L-[14C]citrulline in the flow-through is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor and substrate concentration. The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the Ki value.

Visualizing the Scientific Context

To better understand the experimental approach and the biological relevance of inhibiting nitric oxide synthase, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, BH4, CaM, CaCl2) mix Combine Reagents, Inhibitor, and Enzyme reagents->mix inhibitor Prepare Serial Dilutions of 1,3-PBIT inhibitor->mix enzyme Prepare NOS Isoforms (iNOS, eNOS, nNOS) enzyme->mix start Initiate Reaction with L-[14C]arginine mix->start incubate Incubate at 37°C start->incubate stop Terminate Reaction incubate->stop separate Separate L-[14C]citrulline (Cation Exchange) stop->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify calculate Calculate Ki Value quantify->calculate

Caption: Experimental workflow for determining the Ki of 1,3-PBIT for NOS isoforms.

nitric_oxide_pathway cluster_upstream Upstream Regulation cluster_nos NOS Activation & Inhibition cluster_downstream Downstream Signaling stimuli Stimuli (e.g., Cytokines, Shear Stress, Neurotransmitters) receptor Cell Surface Receptors stimuli->receptor ca_cam ↑ Intracellular Ca2+ + Calmodulin receptor->ca_cam (for eNOS/nNOS) nos NOS Isoforms (iNOS, eNOS, nNOS) receptor->nos (Induction of iNOS) ca_cam->nos Activates no Nitric Oxide (NO) nos->no Catalyzes arginine L-Arginine arginine->no O2, NADPH pbit 1,3-PBIT pbit->nos Inhibits sgc Soluble Guanylate Cyclase (sGC) no->sgc cgmp cGMP sgc->cgmp pkg Protein Kinase G (PKG) cgmp->pkg response Physiological Responses (e.g., Vasodilation, Neurotransmission, Immune Response) pkg->response

1,3-PBIT Dihydrobromide: A Comparative Guide to its Specificity for Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of 1,3-PBIT dihydrobromide against the three isoforms of nitric oxide synthase (NOS): inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). The data presented herein, supported by detailed experimental protocols, demonstrates the compound's notable specificity for iNOS, positioning it as a valuable tool for research in inflammatory and pathophysiological processes where iNOS is implicated.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory efficacy and selectivity of this compound and other notable iNOS inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the dissociation constant of the enzyme-inhibitor complex, respectively. A lower value indicates greater potency.

InhibitoriNOSnNOSeNOSSelectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)Species
This compound Ki: 47 nMKi: 0.25 µMKi: 9 µM~5.3-fold~191-foldHuman
GW274150IC50: 2.19 µM (human), ED50: 1.15 µM (rat)>260-fold less potent than for iNOS>219-fold less potent than for iNOS>219>260Human, Rat
AR-C102222IC50: 0.037 µMIC50: 1 µMIC50: >100 µM~27-fold>2700-foldNot Specified
AminoguanidineIC50: 2.1 µM----Mouse

Experimental Protocols

The determination of the inhibitory constants for this compound and the comparator compounds involves robust enzymatic assays. The following sections detail the typical methodologies employed.

Determination of NOS Inhibition by Radiolabeled L-Arginine to L-Citrulline Conversion Assay

This is a widely used method to directly measure the catalytic activity of NOS isoforms.

1. Enzyme Source: Purified recombinant human iNOS, nNOS, and eNOS are used to ensure isoform-specific measurements.

2. Reaction Mixture: A typical reaction mixture contains:

  • Buffer: 50 mM HEPES, pH 7.4

  • Enzyme: Purified NOS isoform

  • Substrate: L-[³H]arginine (specific activity and concentration may vary between studies)

  • Cofactors:

    • NADPH (typically 1 mM)

    • Calmodulin (CaM) (concentration is critical for constitutive isoforms, e.g., 10 µg/mL)

    • (6R)-Tetrahydrobiopterin (BH4) (typically 10 µM)

    • CaCl₂ (for activation of nNOS and eNOS, typically 2 mM)

  • Inhibitor: Varying concentrations of the test compound (e.g., this compound) or vehicle control.

3. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

  • The mixture is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50WX-8).

  • The resin binds to the unreacted positively charged L-[³H]arginine, while the neutrally charged product, L-[³H]citrulline, remains in the supernatant.

  • The mixture is centrifuged, and the radioactivity of the supernatant, corresponding to the amount of L-[³H]citrulline produced, is measured using a liquid scintillation counter.

4. Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted against the inhibitor concentration to determine the IC50 value. Ki values are calculated using the Cheng-Prusoff equation.

Determination of Nitric Oxide Production by Griess Assay

This colorimetric assay is often used in cell-based systems to indirectly measure NO production by quantifying its stable breakdown product, nitrite.

1. Cell Culture and Stimulation:

  • Macrophage cell lines (e.g., RAW 264.7) are commonly used as they can be stimulated to express iNOS.

  • Cells are plated and treated with an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to induce iNOS expression.

  • Varying concentrations of the inhibitor are added to the cell culture medium.

2. Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

3. Griess Reagent Reaction:

  • The Griess reagent, a two-component solution (sulfanilamide and N-(1-naphthyl)ethylenediamine), is added to the supernatant.

  • Nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.

4. Measurement and Analysis:

  • The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm).

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is determined from the standard curve, and the inhibitory effect of the compound on NO production is calculated.

Visualization of 1,3-PBIT Specificity

The following diagram illustrates the preferential inhibition of iNOS by this compound compared to its effects on nNOS and eNOS, based on the provided Ki values.

G cluster_inhibitor This compound cluster_nos_isoforms Nitric Oxide Synthase Isoforms inhibitor 1,3-PBIT iNOS iNOS (Ki = 47 nM) inhibitor->iNOS Strong Inhibition nNOS nNOS (Ki = 250 nM) inhibitor->nNOS Moderate Inhibition eNOS eNOS (Ki = 9000 nM) inhibitor->eNOS Weak Inhibition

Independent Verification of 1,3-PBIT Dihydrobromide Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) is critical for investigating its role in various pathophysiological conditions. This guide provides an objective comparison of 1,3-PBIT dihydrobromide with other commonly used iNOS inhibitors, supported by available experimental data. A key focus is the translation from in vitro potency to cellular and in vivo efficacy.

This compound has been identified as a potent and highly selective inhibitor of the human iNOS enzyme in purified enzyme systems. However, its practical application in cell-based assays and in vivo models is significantly limited by its poor membrane permeability. This guide will present a comparative analysis of its in vitro efficacy against that of more widely adopted iNOS inhibitors, L-NIL and 1400W, for which a greater body of independent verification data is available.

Comparative Efficacy of iNOS Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note the distinction between in vitro inhibition constants (Kᵢ and IC₅₀) and efficacy in cellular or in vivo models.

InhibitorTarget EnzymeKᵢ (nM)IC₅₀ (µM)Cellular/In Vivo EfficacyKey Observations
This compound Human iNOS47-Significantly diminished in whole cellsPotent on purified enzyme, but poor cell permeability limits its use in cellular and in vivo studies.
Human nNOS250-~5-fold selectivity for iNOS over nNOS.
Human eNOS9000-~191-fold selectivity for iNOS over eNOS.
L-NIL Murine iNOS-3.3[1][2]Effective in vitro and in vivo[3]A widely used selective iNOS inhibitor.
Rat brain cNOS-92[1][2]~28-fold selectivity for iNOS over cNOS.[2]
1400W Human iNOS≤ 7-Effective in vitro and in vivo[4]A slow, tight-binding, and highly selective iNOS inhibitor.[4][5]
Human nNOS2000-At least 285-fold selectivity for iNOS over nNOS.
Human eNOS50000-At least 7000-fold selectivity for iNOS over eNOS.[4]

Experimental Protocols

In Vitro iNOS Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory potency of a compound on iNOS is to measure the conversion of L-arginine to L-citrulline.

  • Enzyme Source: Purified recombinant human or murine iNOS.

  • Substrate: Radiolabeled L-[³H]arginine.

  • Reaction Buffer: Typically contains cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) in a suitable buffer (e.g., HEPES).

  • Incubation: The enzyme is incubated with the substrate and varying concentrations of the inhibitor.

  • Separation: The reaction is stopped, and radiolabeled L-[³H]citrulline is separated from unreacted L-[³H]arginine using cation exchange chromatography.

  • Quantification: The amount of L-[³H]citrulline produced is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Kᵢ values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cell-Based iNOS Inhibition Assay (RAW 264.7 Macrophages)

This assay measures the ability of an inhibitor to suppress NO production in a cellular context.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Inhibitor Treatment: Cells are co-incubated with the stimulating agents and varying concentrations of the test inhibitor.

  • Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable oxidation product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Griess Reaction: The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

  • Quantification: The absorbance is measured spectrophotometrically (typically at 540 nm), and the nitrite concentration is determined from a standard curve.

  • Data Analysis: The percentage of inhibition of nitrite production is calculated relative to stimulated cells without the inhibitor, and IC₅₀ values are determined.

Signaling Pathway and Experimental Workflow Diagrams

iNOS_Signaling_Pathway cluster_stimulation Inflammatory Stimuli cluster_cell Macrophage cluster_inhibition Inhibition LPS/IFN-g LPS/IFN-g TLR4 TLR4/IFNGR LPS/IFN-g->TLR4 NF-kB NF-kB TLR4->NF-kB Signal Transduction iNOS_Gene iNOS Gene Transcription NF-kB->iNOS_Gene iNOS_Protein iNOS Protein (Inducible) iNOS_Gene->iNOS_Protein Translation NO_Citrulline NO + L-Citrulline iNOS_Protein->NO_Citrulline L-Arginine L-Arginine L-Arginine->iNOS_Protein 1,3-PBIT 1,3-PBIT L-NIL 1400W 1,3-PBIT->iNOS_Protein

Figure 1. Simplified signaling pathway of iNOS induction and inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A Purified iNOS Enzyme B Add L-Arginine (Substrate) + Inhibitor A->B C Measure L-Citrulline Production B->C D RAW 264.7 Cells E Stimulate with LPS/IFN-g + Inhibitor D->E F Measure Nitrite in Supernatant (Griess Assay) E->F

Figure 2. General experimental workflows for assessing iNOS inhibition.

Conclusion

This compound demonstrates high potency and selectivity for purified iNOS in vitro. However, the available information strongly suggests that its utility in cellular and in vivo research is hampered by poor membrane permeability. In contrast, inhibitors such as L-NIL and 1400W, while also exhibiting high potency and selectivity, have been independently verified to be effective in both in vitro and in vivo models.

For researchers selecting an iNOS inhibitor, it is crucial to consider the experimental context. For cell-based and in vivo studies, L-NIL and 1400W represent more reliable choices with a substantial body of supporting literature. This compound may be suitable for in vitro studies using purified enzyme systems where cell membrane penetration is not a factor. Future development of 1,3-PBIT analogs with improved cell permeability could potentially translate its high in vitro potency to a more broadly applicable research tool.

References

Comparative Analysis of 1,3-PBIT Dihydrobromide and Other Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitor constant (Ki) values for 1,3-PBIT dihydrobromide against other commonly used nitric oxide synthase (NOS) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals working on NOS-related signaling pathways.

Introduction to Nitric Oxide Synthases and Their Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vasodilation respectively, iNOS is expressed in response to immunological stimuli and is involved in inflammatory responses. Dysregulation of NOS activity is implicated in numerous diseases, making NOS inhibitors valuable tools for research and potential therapeutic agents. 1,3-PBIT (S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea) dihydrobromide is a potent and selective inhibitor of iNOS.[1][2][3]

Comparative Ki Values of NOS Inhibitors

The inhibitory potency of a compound is quantified by its inhibitor constant (Ki), with lower values indicating higher potency. The following table summarizes the Ki values of this compound and other selected NOS inhibitors against the three NOS isoforms.

InhibitornNOS KieNOS KiiNOS KiSelectivity (eNOS/iNOS)
This compound 0.25 µM[1][2][3]9.0 µM[1][2][3]47 nM[1][2][3]~191-fold for iNOS
L-NIO (L-N5-(1-Iminoethyl)ornithine) 1.7 µM3.9 µM3.9 µMNon-selective
L-NAME (Nω-Nitro-L-arginine methyl ester) 15 nM (bovine)39 nM (human)4.4 µM (murine)More potent for nNOS/eNOS
Aminoguanidine --Apparent KI: 120 µMSelective for iNOS

Experimental Protocols

The determination of Ki values for NOS inhibitors is crucial for their characterization. The most common methods involve measuring the enzymatic activity of the purified NOS isoforms in the presence of varying concentrations of the inhibitor.

Protocol for Ki Determination of this compound (Citrulline Assay)

This protocol is based on the methodology described by Garvey et al. (1994) for the characterization of isothiourea-based NOS inhibitors.[3]

1. Enzyme Source:

  • Purified human iNOS, eNOS, and nNOS were used.[3]

2. Assay Mixture:

  • The reaction mixtures contained 20 mM HEPES buffer (pH 7.4), 2.5 mM dithiothreitol, 125 µM NADPH, 10 µM tetrahydrobiopterin, and 10 µM FAD.[3]

  • For eNOS and nNOS assays, 10 µg/ml calmodulin and 2.5 mM CaCl2 were also included.[3]

  • The substrate used was L-[¹⁴C]arginine.[3]

3. Inhibition Assay:

  • The concentration of L-arginine was varied (0.2 to 10 µM for eNOS and nNOS, and 0.5 to 20 µM for iNOS) in the presence of at least three different concentrations of the inhibitor.[3]

  • The concentration of the enzyme was maintained at a level at least three times lower than the inhibitor concentration.[3]

4. Data Analysis:

  • The initial velocity data were fitted to the competitive inhibition equation to determine the Ki values.[3] The Km values for L-arginine were determined to be 2.2 µM for iNOS, 0.9 µM for eNOS, and 1.6 µM for nNOS.[3]

General Protocol for NOS Activity Measurement (Griess Assay)

The Griess assay is a colorimetric method that indirectly measures NOS activity by detecting nitrite (NO₂⁻), a stable and oxidized product of nitric oxide.

1. Reaction:

  • Nitric oxide generated by NOS reacts with oxygen and water to form nitrate and nitrite.

  • Nitrate is first reduced to nitrite using nitrate reductase.

  • The total nitrite is then detected by the Griess reagent.

2. Griess Reagent:

  • The Griess reagent consists of two solutions:

    • Solution I: Sulfanilamide in an acidic solution.

    • Solution II: N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

3. Procedure:

  • An equal volume of the sample supernatant is mixed with Solution I, followed by the addition of Solution II.

  • The mixture is incubated at room temperature, allowing for the formation of a purple azo compound.

  • The absorbance of the colored product is measured spectrophotometrically, typically at 540 nm.

  • The concentration of nitrite in the sample is determined by comparison with a standard curve of known nitrite concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the nitric oxide synthesis pathway and a typical experimental workflow for determining inhibitor Ki values.

NOS_Signaling_Pathway cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition cluster_2 Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH BH4, FAD, FMN L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Inhibitor NOS Inhibitor (e.g., 1,3-PBIT) Inhibitor->NOS GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide Synthesis and Inhibition Pathway.

Ki_Determination_Workflow cluster_workflow Experimental Workflow for Ki Determination start Start prepare_reagents Prepare Assay Buffers, Substrate (L-Arginine), and Cofactors start->prepare_reagents enzyme_prep Purify NOS Isoforms (nNOS, eNOS, iNOS) prepare_reagents->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor (e.g., 1,3-PBIT) prepare_reagents->inhibitor_prep incubation Incubate Enzyme, Substrate, Cofactors, and Inhibitor enzyme_prep->incubation inhibitor_prep->incubation measurement Measure Enzyme Activity (e.g., Citrulline or Griess Assay) incubation->measurement data_analysis Analyze Data using Enzyme Kinetic Models measurement->data_analysis ki_value Determine Ki Value data_analysis->ki_value end End ki_value->end

Caption: Workflow for Ki Value Determination.

References

Evaluating the Selectivity Profile of 1,3-PBIT Dihydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity profile of 1,3-PBIT dihydrobromide, a potent inhibitor of inducible nitric oxide synthase (iNOS). Its performance is objectively compared with other commonly used iNOS inhibitors, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies.

Introduction to this compound

This compound, also known as S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a well-characterized inhibitor of nitric oxide synthases (NOS). The NOS enzyme family, comprising inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS), plays crucial roles in a variety of physiological and pathological processes. The overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of inflammatory diseases, sepsis, and some cancers, making selective iNOS inhibitors valuable research tools and potential therapeutic agents. This guide focuses on the selectivity of this compound for the different NOS isoforms and compares it to other widely used inhibitors.

Comparative Selectivity Profile

The selectivity of a pharmacological inhibitor is a critical parameter, as off-target effects can lead to misinterpretation of experimental results and potential toxicity. The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and two other commonly used iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W), against the three human NOS isoforms.

CompoundiNOSeNOSnNOSSelectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference(s)
This compound Ki: 47 nMKi: 9,000 nMKi: 250 nM~191-fold~5-fold[1][2][3]
L-NIL IC50: 3.3 µM-IC50: 92 µM (rat brain)-~28-fold[4][5]
1400W Kd: ≤ 7 nMKi: 50 µMKi: 2 µM~7143-fold~286-fold[1][2]

Signaling Pathway and Experimental Workflow

To provide a better context for the application of these inhibitors, the following diagrams illustrate the iNOS signaling pathway and a general experimental workflow for evaluating compound selectivity.

iNOS_Signaling_Pathway LPS LPS/Cytokines (e.g., IFN-γ, TNF-α) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Adaptor MyD88/TRIF Receptor->Adaptor IKK IKK Complex Adaptor->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO O2, NADPH BH4, FAD, FMN L_Arginine L-Arginine L_Arginine->NO Downstream Downstream Effects (Inflammation, Vasodilation) NO->Downstream Inhibitor 1,3-PBIT L-NIL, 1400W Inhibitor->iNOS_Protein

Caption: The iNOS signaling pathway is activated by inflammatory stimuli.

Selectivity_Profiling_Workflow Compound Test Compound (e.g., 1,3-PBIT) Primary_Screen Primary Screen (Target of Interest - iNOS) Compound->Primary_Screen Secondary_Screen Secondary Screen (Related Targets - eNOS, nNOS) Primary_Screen->Secondary_Screen Broad_Panel Broad Panel Screen (Off-Target Liability) Secondary_Screen->Broad_Panel Data_Analysis Data Analysis (IC50/Ki Determination) Broad_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile Hit_Prioritization Hit Prioritization Selectivity_Profile->Hit_Prioritization

Caption: A typical workflow for determining the selectivity profile of a compound.

Experimental Protocols

The determination of the inhibitory activity of compounds against NOS isoforms is crucial for establishing their selectivity profile. Below are detailed methodologies for key experiments.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide from L-arginine by purified NOS enzymes.

Materials:

  • Purified human iNOS, eNOS, and nNOS enzymes

  • L-[14C]arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • FAD and FMN

  • Calmodulin (for eNOS and nNOS)

  • Calcium Chloride (CaCl2) (for eNOS and nNOS)

  • EGTA (for iNOS assay to chelate any contaminating calcium)

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid and counter

  • Test compounds (this compound, L-NIL, 1400W) dissolved in an appropriate solvent (e.g., water or DMSO)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), cofactors (NADPH, BH4, FAD, FMN), and for eNOS and nNOS, calmodulin and CaCl2. For the iNOS assay, include EGTA.

  • Enzyme and Inhibitor Incubation: Add the purified NOS enzyme and varying concentrations of the test compound to the reaction mixture. Incubate for a predetermined time at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding L-[14C]arginine to the mixture.

  • Reaction Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]arginine.

  • Separation of Product: Centrifuge the samples to pellet the resin. The supernatant will contain the L-[14C]citrulline product.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[14C]citrulline produced. Determine the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, especially in competitive inhibition studies.

Griess Assay for Nitrite Determination (Cell-based Assay)

This assay can be used to indirectly measure NO production in cell culture by quantifying one of its stable end products, nitrite.

Materials:

  • Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Stimulating agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ))

  • Test compounds

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Cell Stimulation: Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

  • Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant samples and to a series of sodium nitrite standards.

  • Incubation and Measurement: Incubate at room temperature for a short period to allow for color development (a purple azo dye). Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the sodium nitrite standards. Determine the nitrite concentration in the cell culture samples from the standard curve. Calculate the percent inhibition of nitrite production for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of iNOS with significant selectivity over eNOS and moderate selectivity over nNOS. When compared to other iNOS inhibitors such as L-NIL and 1400W, 1400W demonstrates the highest selectivity for iNOS over the other isoforms. The choice of inhibitor will depend on the specific requirements of the experiment, including the desired level of selectivity and whether the study is conducted in a cell-free or cell-based system, keeping in mind the reported poor membrane permeability of 1,3-PBIT. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the selectivity of their chosen inhibitors.

References

Safety Operating Guide

Proper Disposal of 1,3-PBIT Dihydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 1,3-PBIT dihydrobromide, a potent inhibitor of inducible nitric oxide synthase (iNOS).

This compound (S,S'-1,3-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide) is a brominated organic compound.[1] Due to its chemical nature, it requires careful handling and disposal in accordance with hazardous waste regulations. Improper disposal can pose risks to human health and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[2] The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2]

  • Spill Management: In the event of a spill, use appropriate tools to carefully collect the solid material and place it in a designated and clearly labeled waste disposal container.[2] Avoid generating dust.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. The following step-by-step protocol outlines the recommended procedure:

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, pipette tips), and solutions, in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Waste Container Labeling:

    • The waste container must be labeled in accordance with all applicable local, state, and federal regulations. The label should, at a minimum, include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., irritant, potential environmental hazard)

      • The accumulation start date

      • The name and contact information of the generating laboratory or researcher

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including its composition and quantity.

  • Regulatory Compliance:

    • Ensure that all disposal activities comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, or equivalent regulatory bodies in other countries. Brominated organic compounds are often subject to specific disposal regulations.

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₂H₁₈N₄S₂ · 2HBr
Molecular Weight 444.2 g/mol
CAS Number 200716-66-1

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the following diagram.

G A Identify this compound for disposal B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate waste into a dedicated, labeled container B->C D Store container in a designated hazardous waste accumulation area C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal vendor D->E F Arrange for waste pickup and provide necessary documentation E->F G Waste transported and disposed of by licensed professionals F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and comply with all applicable regulations. For any uncertainties, contact your institution's Environmental Health and Safety department.

References

Safeguarding Your Research: A Guide to Handling 1,3-PBIT Dihydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,3-PBIT dihydrobromide, a potent inhibitor of inducible nitric oxide synthase (iNOS). Adherence to these protocols is critical for minimizing exposure risk and ensuring responsible disposal.

When working with this compound, a solid, water-soluble compound, a comprehensive safety strategy encompassing personal protective equipment (PPE), engineering controls, and proper disposal is required.[1][2] Although extensive toxicity data is not available, a precautionary approach is warranted.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize the risk of inhalation, ingestion, or skin contact, a combination of engineering controls and PPE is essential. Engineering controls should be the primary means of exposure control.

Engineering Controls:

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below any recommended exposure limits. If operations generate dust, fume, or mist, ventilation is crucial to keep exposure to airborne contaminants low.[1]

  • Safety Stations: Ensure easy access to an eye-wash station and a safety shower.

Personal Protective Equipment (PPE): A tiered approach to PPE should be taken based on the scale of the operation and the potential for exposure.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles are mandatory.[3]
Hand Protection Wear protective gloves. Nitrile gloves are a common choice for handling chemicals, but always check the manufacturer's compatibility data.[3][4]
Body Protection A standard lab coat is required for all procedures.[1] For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron.
Respiratory Protection If engineering controls are insufficient or during procedures that may generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[3]

Procedural Guidance for Handling this compound

Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.

  • Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within a ventilated enclosure to prevent the dispersion of dust. Use a dedicated, clean spatula and weighing vessel.

Dissolution and Use:

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is easily soluble in cold water.[1]

  • Container Handling: Keep the container tightly sealed when not in use.

Spill Management:

  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Cleaning: Carefully clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water.[1] Remove contaminated clothing and shoes.[1] Wash clothing before reuse.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out mouth with water.[5] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

Handling_and_Disposal_Workflow start Start: Prepare to Handle This compound ppe 1. Don Appropriate PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves start->ppe engineering 2. Utilize Engineering Controls: - Chemical Fume Hood - Local Exhaust Ventilation ppe->engineering handling 3. Handling Procedure: - Weigh in ventilated enclosure - Prepare solutions in hood - Keep container sealed engineering->handling spill Spill Occurs handling->spill Spill decontamination 4. Decontaminate Work Area and Equipment handling->decontamination No Spill spill_response Spill Response: - Evacuate & Ventilate - Contain with absorbent - Decontaminate area spill->spill_response waste_collection 5. Collect All Waste: - Contaminated PPE - Unused Compound - Spill Cleanup Materials spill_response->waste_collection decontamination->waste_collection disposal 6. Dispose as Hazardous Waste: - Use labeled, sealed container - Follow institutional & legal guidelines waste_collection->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-PBIT dihydrobromide
Reactant of Route 2
1,3-PBIT dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.